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Core Science & Biosynthesis

Foundational

Isotopic Purity and Metabolic Tracing Applications of L-O-Phosphoserine-13C3,15N: A Technical Guide

Executive Summary Stable isotope-labeled compounds are the cornerstone of modern metabolomics, enabling the precise quantification of metabolic fluxes and pharmacokinetic profiling. L-O-Phosphoserine-13C3,15N (CAS: 27347...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stable isotope-labeled compounds are the cornerstone of modern metabolomics, enabling the precise quantification of metabolic fluxes and pharmacokinetic profiling. L-O-Phosphoserine-13C3,15N (CAS: 2734706-69-3) is a highly enriched tracer utilized primarily to interrogate the de novo serine synthesis pathway (SSP) and neuroreceptor dynamics.

This technical guide answers the critical question regarding its isotopic purity, outlines its structural and chemical specifications, and provides self-validating analytical protocols for researchers and drug development professionals.

Chemical and Isotopic Specifications

To ensure high-fidelity metabolic tracing, L-O-Phosphoserine-13C3,15N is synthesized with strict isotopic purity standards. The incorporation of three 13C atoms and one 15N atom allows for the simultaneous tracking of the carbon backbone (derived from glycolysis) and the amino group (donated by glutamate).

What is the isotopic purity of L-O-Phosphoserine-13C3,15N? The industry standard for the isotopic purity of L-O-Phosphoserine-13C3,15N is >95% , with Certificates of Analysis (CoA) routinely reporting an isotopic enrichment of 99.0% to 99.2% atom % (where the unlabeled d0 fraction is often 0.00%) [2][3].

Causality of High Isotopic Purity: An isotopic purity of >99% ensures that the natural abundance background (M+0) is negligible. This prevents artifactual signal interference when calculating the fractional enrichment of downstream metabolites, ensuring that the mass shift observed in mass spectrometry is strictly due to enzymatic conversion rather than isotopic impurities.

Quantitative Specifications Summary
ParameterSpecification / Value
Analyte Name L-O-Phosphoserine-13C3,15N
Synonyms O-Phospho-L-serine-13C3,15N; L-Serine O-phosphate-13C3,15N
Labeled CAS Number 2734706-69-3
Unlabeled CAS Number 407-41-0
Molecular Formula 13C3 H8 15N O6 P
Molecular Weight 189.04 g/mol
Chemical Purity (HPLC/ELSD) > 95% (Typically ≥ 99.19%)
Isotopic Purity > 95% (Typically 99.0% - 99.2% atom % enrichment)

The Mechanistic Role of L-O-Phosphoserine in Metabolism

L-O-Phosphoserine is the direct, immediate precursor to L-serine in the de novo serine synthesis pathway. In this highly conserved metabolic cascade, 3-phosphoglycerate (3-PG) is oxidized to 3-phosphohydroxypyruvate (3-PHP), transaminated to L-O-phosphoserine by phosphoserine aminotransferase 1 (PSAT1), and finally dephosphorylated by phosphoserine phosphatase (PSPH) to yield L-serine.

Beyond its metabolic role, L-O-Phosphoserine acts as an agonist at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8) and as a potent antagonist for mGluR1 and mGluR2 [1].

SSP N1 3-Phosphoglycerate (3-PG) N2 3-Phosphohydroxypyruvate (3-PHP) N1->N2 PHGDH N3 L-O-Phosphoserine-13C3,15N (Target Tracer) N2->N3 PSAT1 (Glutamate -> a-KG) N4 L-Serine-13C3,15N N3->N4 PSPH (Pi release)

De Novo Serine Synthesis Pathway (SSP) highlighting L-O-Phosphoserine conversion to L-Serine.

Validating Isotopic Purity: LC-MS/MS Methodology

Before deploying L-O-Phosphoserine-13C3,15N in biological assays, its isotopic purity must be empirically verified. Because phosphoserine is highly polar and negatively charged at physiological pH, standard reversed-phase (C18) chromatography yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistic choice, as it retains polar analytes via partitioning into a water-enriched layer on the stationary phase.

Step-by-Step Protocol: Isotopic Purity Validation

This protocol is designed as a self-validating system; the inclusion of an unlabeled standard and solvent blanks ensures that the calculated M+4 fraction is free from matrix effects or carryover.

  • Sample Preparation :

    • Dissolve the L-O-Phosphoserine-13C3,15N standard in LC-MS grade water to create a 1 mg/mL stock.

    • Dilute to a 1 µM working solution in 80% Acetonitrile / 20% Water containing 20 mM ammonium acetate (pH 9.0) to match the initial HILIC mobile phase conditions.

  • Chromatographic Separation (HILIC) :

    • Column: ZIC-pHILIC (Polymeric) or equivalent amide column (2.1 x 100 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 80% B, ramp down to 20% B over 15 minutes to elute the highly polar phosphoserine.

  • Mass Spectrometry (ESI- MS) :

    • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The phosphate group readily loses a proton, yielding a strong [M-H]- signal.

    • Monitor the M+0 (unlabeled, m/z 184.0) and M+4 (fully labeled, m/z 188.0) precursor ions.

  • Data Processing & Causality :

    • Calculate the M+4 fraction relative to the sum of all isotopologues (M+0 to M+4).

    • Apply natural abundance correction matrices (e.g., using IsoCor software) to account for naturally occurring 13C, 15N, and 18O isotopes.

    • Self-Validation: Run a blank (solvent only) and an unlabeled L-O-Phosphoserine standard to confirm the absence of M+4 background and establish the baseline isotopic distribution.

Workflow S1 Sample Preparation (Dilution in ACN/H2O) S2 HILIC LC Separation (Retention of polar metabolites) S1->S2 S3 ESI-MS/MS Analysis (Negative Ion Mode) S2->S3 S4 Data Processing (Natural Abundance Correction) S3->S4 S5 Isotopic Purity Calculation (M+4 isotopologue fraction > 99%) S4->S5

LC-MS/MS analytical workflow for validating the isotopic purity of stable isotope-labeled tracers.

In Vitro Metabolic Tracing Protocol

To track the conversion of L-O-Phosphoserine to L-serine and its downstream incorporation into cellular biomass, follow this standardized in vitro workflow:

  • Media Preparation : Formulate custom DMEM lacking unlabeled L-serine and L-O-phosphoserine. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to remove endogenous, unlabeled amino acids that could dilute the tracer signal.

  • Tracer Introduction : Add L-O-Phosphoserine-13C3,15N to the media at physiological concentrations (e.g., 100-500 µM, depending on the specific cell line's reliance on the SSP).

  • Incubation : Culture cells for 24-48 hours to achieve isotopic steady state.

  • Metabolite Extraction : Rapidly quench cellular metabolism by washing cells with ice-cold PBS, followed by immediate extraction using 80% cold methanol (-80°C). Centrifuge at 15,000 x g for 15 minutes to precipitate proteins.

  • Analysis : Analyze the supernatant via the HILIC-LC-MS/MS protocol described in Section 3, tracking the M+4 mass shift in L-serine (m/z 104.0 -> 108.0 in ESI-) to confirm PSPH enzymatic activity and flux.

References

Exploratory

High-Resolution Fluxomics: The Role of L-O-Phosphoserine-13C3,15N in Metabolic Pathway Mapping

Executive Summary Metabolic reprogramming is a core hallmark of oncogenesis, neurodegenerative diseases, and immune dysfunction. At the center of this rewiring lies the de novo Serine Synthesis Pathway (SSP), a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metabolic reprogramming is a core hallmark of oncogenesis, neurodegenerative diseases, and immune dysfunction. At the center of this rewiring lies the de novo Serine Synthesis Pathway (SSP), a critical metabolic hub that diverts glycolytic carbon into one-carbon (1C) metabolism, nucleotide biosynthesis, and redox maintenance[1]. To map these complex networks with absolute precision, researchers rely on Stable Isotope-Resolved Metabolomics (SIRM)[2].

This whitepaper explores the mechanistic rationale, experimental execution, and data interpretation of using L-O-Phosphoserine-13C3,15N (CAS: 2734706-69-3)[] as a dual-labeled isotopic tracer. By tracking both carbon and nitrogen flux simultaneously, this specific tracer provides unparalleled insights into pathway directionality, enzymatic bottlenecks, and the efficacy of targeted metabolic inhibitors.

The Mechanistic Imperative: Tracing the Serine Synthesis Pathway

The SSP consists of three sequential enzymatic reactions that convert the glycolytic intermediate 3-phosphoglycerate (3-PG) into L-serine.

  • PHGDH (Phosphoglycerate dehydrogenase) oxidizes 3-PG to 3-phosphohydroxypyruvate.

  • PSAT1 (Phosphoserine aminotransferase 1) transaminates 3-phosphohydroxypyruvate to L-O-phosphoserine, utilizing glutamate as the nitrogen donor.

  • PSPH (Phosphoserine phosphatase) dephosphorylates L-O-phosphoserine to yield L-serine.

SSP Glc Glucose PG 3-Phosphoglycerate Glc->PG Glycolysis PHP 3-Phosphohydroxypyruvate PG->PHP PHGDH PS L-O-Phosphoserine (13C3,15N Tracer) PHP->PS PSAT1 (N-incorporation) Ser Serine PS->Ser PSPH OneC Glycine & 1C Metabolism Ser->OneC SHMT

De novo Serine Synthesis Pathway highlighting the intermediate L-O-Phosphoserine.

Why L-O-Phosphoserine-13C3,15N? (The Dual-Label Advantage)

Historically, researchers used uniformly labeled[U-13C]-glucose to trace SSP flux[4]. However, glucose tracing only maps the carbon backbone. It fails to capture the critical nitrogen exchange driven by PSAT1, which couples serine synthesis to glutamine/glutamate metabolism and the TCA cycle[1].

By introducing L-O-Phosphoserine-13C3,15N (molecular weight 189.04 g/mol )[], we bypass the upstream glycolytic steps and directly probe the terminal, rate-limiting steps of serine and glycine biosynthesis. The +4 mass shift (three 13C atoms and one 15N atom) creates a distinct mass isotopologue (M+4) that is easily resolved from endogenous (M+0) pools using high-resolution mass spectrometry (HRMS)[5]. This allows us to definitively prove whether downstream serine is synthesized de novo or salvaged from the extracellular environment.

Experimental Methodology: A Self-Validating SIRM Protocol

To guarantee the scientific integrity of fluxomic data, experimental protocols must be designed as self-validating systems. The following methodology details the optimal workflow for mapping SSP flux in adherent mammalian cell lines using custom-made media[6].

Workflow T1 Media Prep (Tracer Addition) T2 Cell Culture & Incubation T1->T2 T3 Cold Quench (-80°C) T2->T3 T4 Metabolite Extraction T3->T4 T5 LC-HRMS Acquisition T4->T5 T6 Isotope Flux Modeling T5->T6

Step-by-step workflow for Stable Isotope-Resolved Metabolomics (SIRM).

Step 1: Custom Media Formulation

Causality: Standard culture media (e.g., DMEM) contain high concentrations of unlabeled serine and glycine, which will competitively dilute the isotopic tracer, drastically reducing the signal-to-noise ratio.

  • Action: Prepare a custom, serine-free basal medium[6]. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to remove low-molecular-weight endogenous metabolites. Spike in L-O-Phosphoserine-13C3,15N at a physiologically relevant concentration (e.g., 100–400 µM).

Step 2: Time-Course Isotopic Labeling

Causality: Single-time-point analysis only provides a static snapshot, which cannot differentiate between pathway bottlenecks and rapid turnover.

  • Action: Plate cells and allow them to adhere for 24 hours. Replace with the tracer-spiked media. Harvest parallel biological replicates at multiple time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr) to establish isotopic steady-state kinetics[5].

Step 3: Cold Quenching and Extraction (Critical Step)

Causality: Phosphorylated intermediates like phosphoserine have exceptionally rapid intracellular turnover rates (often on the order of seconds). Washing cells with warm PBS allows endogenous phosphatases to rapidly dephosphorylate the tracer, resulting in artifactual data.

  • Action: Rapidly aspirate the media and immediately submerge the plate in liquid nitrogen or wash with ice-cold saline. Extract metabolites using a pre-chilled (-80°C) solvent mixture of Methanol:Acetonitrile:Water (40:40:20, v/v/v). The extreme cold and organic solvents instantly denature cellular enzymes, "freezing" the metabolome in its exact physiological state[2].

Step 4: LC-HRMS Analysis

Causality: Phosphoserine is highly polar and thermally labile. Traditional Gas Chromatography-MS (GC-MS) requires harsh derivatization that can degrade the molecule.

  • Action: Utilize Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode to optimally detect the intact M+4 isotopologue[2].

Quantitative Data Interpretation & Flux Analysis

In a successful tracing experiment, the mass spectrometer will detect various mass isotopologues (M+0 to M+4) for each metabolite.

  • M+0: The unlabeled, endogenous metabolite.

  • M+4: The fully intact tracer (3x 13C, 1x 15N).

  • M+1 to M+3: Partially labeled metabolites resulting from enzymatic cleavage, transamination, or carbon scrambling.

The table below summarizes a representative Mass Isotopologue Distribution (MID) in a highly proliferative cancer cell line after 4 hours of L-O-Phosphoserine-13C3,15N tracing.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
L-O-Phosphoserine 5.20.81.12.490.5
Serine 15.41.22.318.662.5
Glycine 45.05.535.2 14.3N/A

Data Synthesis & Causality:

  • Tracer Validation: The 90.5% M+4 enrichment in the intracellular L-O-Phosphoserine pool validates that the tracer successfully crossed the cell membrane and saturated the endogenous pool without being prematurely degraded.

  • PSPH Activity: The high M+4 fraction in Serine (62.5%) confirms robust, direct dephosphorylation by PSPH. The intact transfer of both the carbon backbone and the nitrogen atom proves direct lineage.

  • SHMT Cleavage: Glycine only contains two carbons and one nitrogen. Therefore, the maximum possible mass shift from this tracer is M+3. The high M+2 enrichment (35.2%) indicates that Serine Hydroxymethyltransferase (SHMT) actively cleaved the M+4 serine, transferring one 13C atom to tetrahydrofolate (THF) to fuel 1C metabolism, leaving a 13C2,15N-Glycine (M+3) or 13C2-Glycine (M+2) behind, depending on nitrogen exchange dynamics.

Applications in Oncology and Drug Development

The SSP is frequently amplified in human cancers, particularly triple-negative breast cancer and melanoma. Tumors upregulate enzymes like PHGDH to ensure a steady supply of precursors for nucleotide synthesis and glutathione-mediated antioxidant defense[1].

For drug development professionals, L-O-Phosphoserine-13C3,15N serves as a highly specific pharmacodynamic biomarker tool. When testing novel PSPH or SHMT inhibitors:

  • Target Engagement: A successful PSPH inhibitor will cause a massive accumulation of M+4 Phosphoserine and a corresponding crash in M+4 Serine.

  • Resistance Mechanisms: If a tumor develops resistance to a PHGDH inhibitor (which blocks the top of the pathway), tracing with L-O-Phosphoserine can reveal if the tumor has re-wired its metabolism to scavenge intermediate metabolites from the tumor microenvironment to bypass the blockade[4].

Conclusion

The integration of L-O-Phosphoserine-13C3,15N into stable isotope-resolved metabolomics provides a high-fidelity lens into cellular metabolism. By adhering to rigorous, self-validating protocols—such as the use of custom media, cold-quenching, and HILIC-based LC-HRMS—researchers can confidently map the complex carbon and nitrogen fluxes that drive disease pathology. As metabolic therapies continue to enter clinical trials, the precision offered by dual-labeled isotope tracing will remain an indispensable asset in the drug development pipeline.

References
  • Fan, T. W., et al. "Stable isotope-resolved metabolomics and applications for drug development." Pharmacology & Therapeutics, PMC - NIH. Available at:[Link]

  • Faubert, B., et al. "Stable isotope tracers for metabolic pathway analysis." Icahn School of Medicine at Mount Sinai. Available at: [Link]

  • Klysz, D., et al. "A step-by-step guide to performing cancer metabolism research using custom-made media." Life Science Alliance. Available at:[Link]

  • Mashima, T., et al. "Rewiring of cortical glucose metabolism fuels human brain cancer growth." medRxiv. Available at:[Link]

  • Reid, M. A., et al. "Serine synthesis through PHGDH coordinates nucleotide levels by maintaining central carbon metabolism." Nature Communications, d-nb.info. Available at: [Link]

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Foundational

Precision Quantification in Metabolomics: Exact Monoisotopic Mass and SIL-IS Workflows for L-O-Phosphoserine-13C315N

Executive Summary In targeted metabolomics and quantitative proteomics, the accurate measurement of phosphorylated intermediates is frequently compromised by ion suppression and matrix effects inherent to complex biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In targeted metabolomics and quantitative proteomics, the accurate measurement of phosphorylated intermediates is frequently compromised by ion suppression and matrix effects inherent to complex biological samples. L-O-Phosphoserine (O-phospho-L-serine) is a critical biological molecule, serving as an intermediate in L-serine biosynthesis and a fundamental building block in bone mineralization and protein phosphorylation.

To achieve absolute quantification without the confounding variables of electrospray ionization (ESI) matrix effects, the deployment of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. This whitepaper details the exact monoisotopic mass calculation of the fully labeled L-O-Phosphoserine-13C315N isotopologue, elucidates the causality behind its structural selection, and provides a self-validating experimental protocol for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Chemical and Isotopic Architecture

The Rationale for 13C and 15N Labeling

The endogenous, unlabeled form of O-phospho-L-serine has the chemical formula C3H8NO6P [1]. When designing an internal standard for mass spectrometry, researchers must choose which atoms to replace with heavier stable isotopes. While deuterium (2H) labeling is cost-effective, substituting hydrogen with deuterium alters the molecule's lipophilicity. In reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC), this slight chemical shift causes deuterium-labeled standards to elute at slightly different retention times than the endogenous analyte.

If the SIL-IS and the analyte do not perfectly co-elute, they are subjected to different matrix compositions entering the ESI source, defeating the primary purpose of the internal standard: matrix effect cancellation[2].

By utilizing 13C3 15N labeling, all three carbon atoms and the single nitrogen atom are replaced with their heavy isotopes. Because the atomic radii and bond lengths of 13C and 15N are nearly identical to 12C and 14N, the resulting L-O-Phosphoserine-13C315N perfectly co-elutes with endogenous phosphoserine. Furthermore, this specific labeling strategy yields a mass shift of +4 Da, which is sufficient to completely separate the isotopic envelope of the unlabeled analyte from the SIL-IS, preventing cross-talk in the mass spectrometer's quadrupoles[3].

First Principles: Exact Monoisotopic Mass Calculation

High-Resolution Mass Spectrometry (HRMS) relies on exact monoisotopic mass rather than average atomic weight. The monoisotopic mass is calculated using the mass of the primary (most abundant or specifically enriched) isotope of each element in its unbound, ground state.

The chemical formula for the fully labeled standard is: (13C)3 H8 (15N) O6 P

Using the foundational atomic weights and isotopic compositions established by the National Institute of Standards and Technology (NIST)[4], the exact mass is derived as follows:

Quantitative Mass Breakdown
Element / IsotopeNIST Exact Mass (Da)Quantity in MoleculeTotal Mass Contribution (Da)
Carbon-13 (13C) 13.003354835339.010064505
Hydrogen (1H) 1.00782503288.062600256
Nitrogen-15 (15N) 15.000108898115.000108898
Oxygen-16 (16O) 15.994914620695.969487720
Phosphorus-31 (31P) 30.973761998130.973761998
Total (Labeled) --189.016023377 Da
Total (Unlabeled)--185.008923970 Da

Note: The exact monoisotopic mass of the unlabeled O-phospho-L-serine is ~185.0089 Da[1]. The mass difference (Δm) achieved via the 13C3 15N labeling is exactly 4.0071 Da.

Mechanistic Role in LC-MS/MS (Workflow Dynamics)

In an LC-MS/MS system, the ionization efficiency of a target analyte is highly dependent on the surrounding molecular environment (the "matrix"). Co-eluting salts, lipids, or other metabolites compete for charge droplets in the ESI source, leading to ionization suppression.

By spiking L-O-Phosphoserine-13C315N into the biological sample at the very beginning of the extraction protocol, any physical loss of the analyte during precipitation, or any ionization suppression during ESI, happens equally to both the endogenous molecule and the SIL-IS[5]. Quantification is therefore derived not from absolute signal intensity, but from the Response Ratio (AreaAnalyte / AreaSIL-IS).

G A Biological Sample (Endogenous Phosphoserine) B Spike SIL-IS (13C3 15N Phosphoserine) A->B C Metabolite Extraction (Protein Precipitation) B->C D HILIC LC Separation (Perfect Co-elution) C->D E ESI Source (Identical Matrix Effects) D->E F MS/MS Detection (MRM Transitions) E->F G Quantification (Response Ratio Normalization) F->G

Fig 1: SIL-IS LC-MS/MS workflow demonstrating matrix effect normalization.

Self-Validating Experimental Protocol

To ensure data integrity, a quantification protocol must be self-validating. The following methodology incorporates a serial dilution validation step to mathematically prove that matrix effects have been successfully neutralized.

Phase 1: Sample Preparation & Spiking

Causality: Phosphoserine is highly polar and water-soluble. A cold organic extraction precipitates proteins while keeping polar metabolites in solution.

  • Aliquot 50 µL of biological fluid (e.g., plasma or cell lysate) into a microcentrifuge tube.

  • Immediately spike with 10 µL of a 10 µM working solution of L-O-Phosphoserine-13C315N (Final SIL-IS concentration: ~1.6 µM).

  • Add 200 µL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 2:2:1, v/v/v).

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for analysis.

Phase 2: HILIC LC-MS/MS Analysis

Causality: Reversed-phase chromatography cannot retain highly polar molecules like phosphoserine without ion-pairing agents, which contaminate MS systems. HILIC provides excellent retention for polar, charged metabolites.

  • Column: ZIC-pHILIC (Polymeric) 150 x 2.1 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0). Alkaline pH ensures the phosphate group remains deprotonated, enhancing negative ESI signal.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 80% B, ramp to 20% B over 15 minutes.

  • Ionization: Negative Electrospray Ionization (ESI-).

Phase 3: MRM Transitions & Data Acquisition

Because the phosphate group dominates the fragmentation pathway in negative mode, the primary product ion for both the labeled and unlabeled species is the metaphosphate anion (PO3-, m/z 79) or dihydrogen phosphate (H2PO4-, m/z 97).

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (eV)Purpose
Endogenous O-Phosphoserine 184.079.0-25Quantifier
Endogenous O-Phosphoserine 184.097.0-20Qualifier
L-O-Phosphoserine-13C315N 188.079.0-25IS Quantifier
L-O-Phosphoserine-13C315N 188.097.0-20IS Qualifier
Phase 4: The Self-Validation Step (Dilution Integrity)

To validate that the SIL-IS is accurately correcting for matrix suppression:

  • Take a pooled biological sample and create a 1:2, 1:4, 1:8, and 1:16 dilution series using water.

  • Spike the same constant amount of SIL-IS into all dilutions.

  • Extract and analyze via the protocol above.

  • Validation Logic: If matrix effects are properly corrected, the calculated endogenous concentration (derived from the Response Ratio) multiplied by the dilution factor must yield a constant value across all dilutions (CV < 15%). If the raw analyte area drops non-linearly, but the Response Ratio remains linear, the SIL-IS has successfully validated the assay's trustworthiness[2].

References

  • NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses National Institute of Standards and Technology (NIST) Physical Measurement Laboratory URL: [Link]

  • Phospho-L-serine | C3H8NO6P | CID 68841 PubChem, National Institutes of Health (NIH) URL: [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Analytical Chemistry - ACS Publications URL:[Link]

  • Stable Isotope Standards For Mass Spectrometry (Catalog & Documentation) Cambridge Isotope Laboratories / Otsuka URL:[Link]

Sources

Exploratory

Stability Dynamics of L-O-Phosphoserine-13C3,15N in Aqueous Biological Buffers

A Technical Whitepaper for Quantitative Proteomics and NMR Applications Executive Summary The use of stable isotope-labeled (SIL) amino acids, specifically L-O-Phosphoserine-13C3,15N , has revolutionized absolute quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Quantitative Proteomics and NMR Applications

Executive Summary

The use of stable isotope-labeled (SIL) amino acids, specifically L-O-Phosphoserine-13C3,15N , has revolutionized absolute quantification in mass spectrometry (MS) and structural elucidation in nuclear magnetic resonance (NMR) spectroscopy. However, the integrity of any quantitative assay is fundamentally tethered to the stability of its internal standards. While the phosphoester bond of phosphoserine exhibits remarkable chemical stability in pure aqueous environments, it becomes highly labile when introduced into complex biological matrices.

This technical guide dissects the thermodynamic, kinetic, and enzymatic variables that dictate the stability of L-O-Phosphoserine-13C3,15N. By understanding the causality behind buffer interactions and enzymatic degradation, researchers can implement self-validating protocols that ensure absolute data integrity.

Physicochemical Properties & Hydrolytic Causality

To understand the stability of L-O-Phosphoserine-13C3,15N, one must first analyze its ionization states. At a physiological pH of 7.4, phosphoserine exists predominantly in a zwitterionic form: it features a protonated alpha-amino group, a deprotonated carboxylate group, and a dianionic phosphate group (-OPO3^2-)[1].

The Illusion of Instability: Non-Enzymatic vs. Enzymatic Cleavage

A common misconception in proteomics is that phosphoester bonds are inherently unstable in water. This is chemically false.

  • Non-Enzymatic Stability: At pH 7.4 and 37°C, the dianionic state of the phosphate group creates a dense, electronegative cloud. This cloud sterically and electrostatically repels nucleophilic attack by water molecules. Consequently, the non-enzymatic hydrolytic cleavage of free phosphoserine is negligible, boasting a theoretical half-life on the order of 1010 years[1].

  • Enzymatic Lability: The true threat to L-O-Phosphoserine-13C3,15N is biological. Endogenous enzymes, primarily phosphoserine phosphatase (PSP) and alkaline phosphatase (AP), rapidly catalyze dephosphorylation. PSP is a Mg²⁺-dependent enzyme; the magnesium ion coordinates with the phosphate oxygens, withdrawing electron density and rendering the phosphorus atom highly susceptible to nucleophilic attack by an active-site aspartate[1]. In uninhibited biological extracts at room temperature, phosphoprotein half-lives can plummet to as little as 20 minutes[2].

G SIL L-O-Phosphoserine-13C3,15N NonEnz Non-Enzymatic Hydrolysis (H2O, pH 7.4) SIL->NonEnz Aqueous Buffer Enz Enzymatic Hydrolysis (Phosphatases + Mg2+) SIL->Enz Biological Matrix Stable Highly Stable (t1/2 ~ 10^10 yrs) NonEnz->Stable Dianionic Repulsion Degraded Rapid Degradation L-Serine-13C3,15N + Pi Enz->Degraded Catalytic Cleavage

Fig 1: Mechanistic pathways of L-O-Phosphoserine-13C3,15N degradation in biological matrices.

Buffer Matrix Selection and Cationic Interference

The choice of aqueous buffer dictates the effective stability of the SIL standard. Biological buffers (often referred to as Good's buffers) are not universally inert.

Causality in Buffer Selection: Phosphate Buffered Saline (PBS) is frequently misused in phosphoproteomics. Phosphates form insoluble salts with bivalent metals (Ca²⁺, Mg²⁺) and can precipitate, altering the ionic strength of the matrix. Furthermore, Tris and Bis-Tris buffers interact strongly with metal ions, potentially acting as weak chelators or altering the free ion concentration required for enzymatic activity.

For optimal stability of L-O-Phosphoserine-13C3,15N, HEPES or MOPS are the gold standards. They exhibit very low metal-binding constants, ensuring that any added chelators (like EDTA) can predictably strip Mg²⁺ from endogenous phosphatases without buffer interference.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Ionization States

Property Value Mechanistic Implication
Molecular Weight (Unlabeled) 185.07 g/mol Baseline for calculating SIL mass shifts (+4 Da for 13C3,15N).
pKa1 (α-carboxylic acid) ~2.1 Fully deprotonated at physiological pH.
pKa2 (Phosphate secondary) ~5.6 Dictates the transition to a dianionic state at pH > 6.0.
pKa3 (α-ammonium) ~9.7 Remains protonated at pH 7.4, maintaining zwitterionic character.

| Aqueous Solubility | ~71 g/L at 20°C | Highly soluble; avoids precipitation in standard stock solutions. |

Table 2: Buffer Compatibility Matrix

Buffer System pH Range Metal Interaction Suitability for L-O-Phosphoserine-13C3,15N
HEPES 6.8 – 8.2 Very Low Optimal. Inert matrix; ideal for NMR and MS.
Tris 7.0 – 9.0 High Moderate. Can complex with trace metals; temperature-sensitive pH.

| PBS | 7.2 – 7.6 | Precipitates Ca/Mg | Poor. High salt alters MS ionization; risks precipitation. |

Self-Validating Experimental Protocols

To guarantee the integrity of L-O-Phosphoserine-13C3,15N, workflows must be designed as self-validating systems. By explicitly controlling the variables that cause degradation (Mg²⁺ and temperature), any observed loss of the SIL standard can be definitively traced to protocol failure rather than intrinsic chemical instability.

Protocol A: Preparation and Storage of SIL Master Stocks

Objective: Prevent non-enzymatic degradation and microbial contamination during long-term storage.

  • Buffer Formulation: Prepare a 50 mM HEPES buffer, adjusted to pH 7.4 using NaOH. Causality: HEPES prevents trace metal complexation, ensuring the standard remains fully solvated and uncoordinated.

  • Reconstitution: Dissolve the lyophilized L-O-Phosphoserine-13C3,15N powder to a master concentration of 10 mM. Do not use heat to aid dissolution; the high aqueous solubility (~71 g/L) allows rapid dissolution at room temperature[1].

  • Aliquoting: Dispense the master stock into 20 µL single-use aliquots. Causality: Repeated freeze-thaw cycles introduce micro-environments of extreme pH and localized high salt concentrations as ice crystals form, which can catalyze localized hydrolysis.

  • Cryopreservation: Snap-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol B: Matrix Integration and Phosphatase Inhibition

Objective: Protect the SIL standard from aggressive enzymatic cleavage upon introduction to biological lysates.

  • Inhibitor Cocktail Preparation: To your chosen lysis buffer (e.g., RIPA or HEPES), add a commercial broad-spectrum phosphatase inhibitor and 5 mM EDTA .

    • Self-Validation Checkpoint: EDTA chelates Mg²⁺. Because enzymes like PSP require Mg²⁺ to form the covalent aspartyl-phosphate intermediate[1], stripping the metal sterically and electronically paralyzes the enzyme. If the SIL standard degrades, it validates that the EDTA concentration was insufficient for the specific tissue volume.

  • Thermal Suppression: Maintain all lysates and buffers strictly on ice (0–4°C). Causality: Lowering the thermodynamic energy of the system exponentially decreases the kcat​ of any residual, uninhibited phosphatases.

  • SIL Spike-In: Introduce the L-O-Phosphoserine-13C3,15N standard immediately upon tissue disruption. Causality: Adding the standard at the exact moment of lysis ensures it is subjected to the identical matrix suppression and extraction efficiency as the endogenous target analytes, validating absolute quantification.

  • Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. The stabilized supernatant is now ready for LC-MS/MS or NMR analysis.

Workflow Step1 1. Buffer Selection (HEPES/MOPS, pH 7.4) Step2 2. SIL Reconstitution (L-O-Phosphoserine-13C3,15N) Step1->Step2 Avoid PBS/Ca2+ Step3 3. Matrix Integration (Add to Cell Lysate) Step2->Step3 Spike-in Standard Step4 4. Phosphatase Inhibition (EDTA + PhosSTOP) Step3->Step4 Prevent Cleavage Step5 5. Downstream Analysis (LC-MS/MS or NMR) Step4->Step5 Stabilized Sample

Fig 2: Self-validating workflow for SIL standard preparation and enzymatic protection.

References

  • 1. Grokipedia.com.[1] 2.3. MDPI.com.[3] 3.2. AACR Journals.[2]

  • . Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Note: Absolute Quantification of L-O-Phosphoserine in Biological Matrices Using L-O-Phosphoserine-13C315N via HILIC-MS/MS

Introduction & Biological Significance L-O-Phosphoserine (O-PLS) is a critical amino acid derivative and a central intermediate in the phosphorylated pathway of L-serine biosynthesis. Beyond its metabolic role, it acts a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

L-O-Phosphoserine (O-PLS) is a critical amino acid derivative and a central intermediate in the phosphorylated pathway of L-serine biosynthesis. Beyond its metabolic role, it acts as a potent neuromodulator in the central nervous system. Specifically, L-O-Phosphoserine functions as an agonist at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8) and as an antagonist at group I (mGluR1) and group II (mGluR2) receptors .

Because variations in O-PLS levels are heavily implicated in neurodegenerative diseases, metabolic disorders, and oncology , precise absolute quantification is a strict requirement for modern drug development and biomarker discovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the cornerstone for this analysis, offering the sensitivity and specificity required to detect O-PLS in complex biological matrices .

BiologicalPathway A 3-Phosphoglycerate B 3-Phosphohydroxypyruvate A->B PHGDH C L-O-Phosphoserine (Neuromodulator & Precursor) B->C PSAT1 D L-Serine (Amino Acid Pool) C->D PSPH E Group III mGluR (Agonist: mGluR4, 6, 7, 8) C->E Activates F Group I/II mGluR (Antagonist: mGluR1, 2) C->F Inhibits

Pathway: L-O-Phosphoserine's dual role in serine biosynthesis and mGluR neuromodulation.

Mechanistic Insights: The Role of the Stable Isotope-Labeled Internal Standard (SIL-IS)

To achieve absolute quantification, a stable isotope-labeled internal standard (SIL-IS) must be introduced early in the sample preparation workflow. We utilize L-O-Phosphoserine-13C315N (CAS: 2734706-69-3), which incorporates three Carbon-13 atoms and one Nitrogen-15 atom .

Causality Behind the Experimental Design:
  • Mass Shift (+4 Da): The endogenous L-O-Phosphoserine has a molecular weight of 185.07 g/mol . The 13C315N labeled standard has a molecular weight of 189.04 g/mol . This +4 Da shift is mathematically critical. It ensures the internal standard's precursor ion completely bypasses the natural M+1 and M+2 isotopic envelope of the endogenous analyte, eliminating false-positive signal inflation (isotopic cross-talk).

  • Matrix Effect Correction: During Electrospray Ionization (ESI), co-eluting matrix components (like salts or phospholipids) can suppress or enhance the analyte signal. Because the SIL-IS is chemically identical to the target, it co-elutes exactly at the same retention time. Any ion suppression affecting the endogenous analyte affects the SIL-IS equally, allowing the peak area ratio to remain perfectly constant and self-validating.

  • Chromatographic Selection (HILIC): Phosphoserine is highly polar and lacks a strong chromophore. Standard reversed-phase (C18) chromatography fails to retain it. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to retain the polar phosphate and amino acid moieties.

Experimental Workflows & Protocols

Materials and Reagents
  • Analyte: L-O-Phosphoserine (Analytical standard grade).

  • Internal Standard: L-O-Phosphoserine-13C315N. Storage: Stock solutions should be stored at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid moisture .

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: Ammonium acetate (10 mM) and Ammonium hydroxide (for pH adjustment).

Step-by-Step Sample Preparation Protocol

This protein precipitation protocol is designed to rapidly quench enzymatic activity (preventing artificial degradation or synthesis of phosphoserine) while extracting the polar analytes.

  • Standard Spiking: Aliquot 50 µL of biological sample (plasma, serum, or cell lysate) into a pre-chilled 1.5 mL Eppendorf tube. Spike with 10 µL of the L-O-Phosphoserine-13C315N working solution (e.g., 500 ng/mL).

  • Metabolic Quenching & Precipitation: Add 200 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 80:20 v/v). The high organic content immediately denatures phosphatases and kinases.

  • Homogenization: Vortex vigorously for 3 minutes at 4°C to ensure complete mixing and cellular disruption.

  • Centrifugation: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean LC vial equipped with a glass insert.

  • Injection: Inject 2 to 5 µL into the LC-MS/MS system.

ProtocolWorkflow A 1. Aliquot Sample (50 µL Plasma/Lysate) B 2. Spike SIL-IS (13C315N-O-PLS) A->B C 3. Protein Precipitation (Cold ACN/MeOH) B->C D 4. Centrifuge (14,000 x g, 4°C) C->D E 5. HILIC LC-MS/MS (Negative ESI) D->E

Workflow: Extraction and quantification protocol for L-O-Phosphoserine.

LC-MS/MS Analytical Conditions

Mass Spectrometry Parameters

Detection is performed in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). During Collision-Induced Dissociation (CID), phosphoserine exhibits a highly characteristic neutral loss of 98 Da (corresponding to the loss of H3​PO4​ ) .

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Fragment IdentityCollision Energy (V)
L-O-Phosphoserine 184.086.0[M-H - H3​PO4​ ]⁻-20
L-O-Phosphoserine 184.097.0[ H2​PO4​ ]⁻ (Qualifier)-25
L-O-Phosphoserine-13C315N 188.090.0Labeled Backbone-20

(Note: The product ion m/z 90.0 for the internal standard reflects the retention of the 13C3 and 15N isotopes on the amino acid backbone after the unlabeled phosphate group is cleaved).

HILIC Chromatographic Gradient
  • Column: Phenomenex Luna NH2 or Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Table 2: HILIC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Rationale
0.015%85%High organic retains polar analytes via hydrophilic partitioning.
1.015%85%Isocratic hold to stabilize column bed.
5.050%50%Increasing aqueous content elutes the highly polar phosphoserine.
6.060%40%Column wash to remove tightly bound matrix components.
6.115%85%Return to initial conditions.
10.015%85%Column re-equilibration (Critical for HILIC reproducibility).

Data Processing and Self-Validation

Absolute quantification is achieved by plotting the peak area ratio (Endogenous Analyte / SIL-IS) against a multi-point calibration curve (e.g., 1 ng/mL to 10,000 ng/mL) prepared in a surrogate matrix (e.g., 5% BSA in PBS).

Trustworthiness Check: To ensure the system is self-validating, analysts must monitor the absolute peak area of the SIL-IS across all injections. A variance of >15% in the SIL-IS absolute area indicates severe matrix effects, injection volume errors, or instrument drift, prompting immediate troubleshooting before data acceptance.

References

  • MtoZ Biolabs. "O-Phospho-L-Serine Analysis Service." MtoZ Biolabs. Available at:[Link]

  • Grokipedia. "Phosphoserine - Mass Spectrometry and Nomenclature." Grokipedia. Available at: [Link]

Application

Application Note: Advanced NMR Spectroscopy Sample Preparation Utilizing L-O-Phosphoserine-13C3,15N

Target Audience: Structural Biologists, NMR Spectroscopists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The investi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, NMR Spectroscopists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The investigation of protein phosphorylation is central to understanding cellular signaling, kinase-substrate interactions, and metabolic regulation. While standard biochemical assays can confirm the presence of a phosphate group, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level resolution of the structural dynamics and conformational shifts induced by phosphorylation[1].

L-O-Phosphoserine-13C3,15N is a stable isotope-labeled amino acid critical for these advanced NMR applications[2]. The incorporation of 13C and 15N isotopes provides two distinct mechanistic advantages:

  • Isotopic Dispersion: The +1 Da mass shift per isotope and the spin-1/2 nature of 13C and 15N allow for heteronuclear multidimensional NMR (e.g., 1H-15N HSQC, 1H-13C HSQC). This resolves peak overlap inherent in complex macromolecules, enabling precise monitoring of the carbon backbone and nitrogen hydrogen-bonding dynamics[].

  • Multinuclear Synergy: When combined with natural abundance 31P NMR, the 13C/15N labels allow researchers to correlate the protonation state of the phosphate group directly with localized backbone conformational changes[4].

Furthermore, phosphoserine motifs are increasingly utilized in synthetic biology to engineer artificial lanthanide-binding sites. The high charge density of the phosphate group strongly immobilizes paramagnetic lanthanide ions (e.g., Tb3+, Tm3+), generating pseudocontact shifts (PCS) that yield long-range distance restraints for 3D structure determination[5][6].

Physicochemical Properties & Causality in Experimental Design

Successful NMR sample preparation requires a deep understanding of the analyte's physical chemistry. The phosphate group of L-O-Phosphoserine exhibits a highly specific acid-base equilibrium that dictates buffer selection.

The pKa Causality

The second deprotonation of the phosphoserine side chain has a pKa of approximately 5.96 ± 0.09[7].

  • If pH < 5.0: The phosphate group is singly charged (-1). Amide proton exchange with the solvent is minimized, yielding sharper peaks in 1H-15N HSQC spectra, but the biological relevance may be compromised[8].

  • If pH 6.5 – 7.0: The phosphate group is fully deprotonated (-2). This mimics physiological conditions and maximizes electrostatic interactions with neighboring basic residues (e.g., Arginine, Lysine) or metal ions[9].

Critical Insight: The 31P and adjacent 13Cβ chemical shifts are exquisitely sensitive to this protonation state. A pH fluctuation of even 0.2 units near the pKa will cause severe line broadening due to intermediate chemical exchange. Therefore, stringent pH control using highly buffered solutions is mandatory[9].

Table 1: Quantitative Properties of L-O-Phosphoserine-13C3,15N
PropertyValue / DescriptionExperimental Implication
Molecular Formula 13C3H815NO6PRequires multi-resonance NMR probes (1H/13C/15N/31P).
Isotopic Purity ≥ 99% 13C, ≥ 98% 15NEnsures maximum signal-to-noise ratio in 2D/3D NMR[2].
Side-chain pKa ~ 5.96 (Phosphate group)Buffer pH must be strictly maintained at <5.0 or >6.5[7].
Metal Affinity High (Ca2+, Mg2+, Ln3+)Trace metals will cause peak broadening; EDTA is required[5].

Experimental Workflow & Logic

The following diagram illustrates the self-validating workflow for preparing and analyzing L-O-Phosphoserine-13C3,15N enriched samples.

G A L-O-Phosphoserine-13C3,15N (Isotope Precursor) B Peptide/Protein Incorporation (SPPS or Genetic Code Expansion) A->B C Purification & Metal Chelation (5 mM EDTA Treatment) B->C D Buffer Exchange (20 mM HEPES, pH 7.0) C->D E NMR Sample Formulation (+10% D2O, DSS, NaN3) D->E F Multidimensional NMR (1H-15N HSQC, 31P-1H TOCSY) E->F

Caption: Sequential workflow for the incorporation, purification, and NMR analysis of L-O-Phosphoserine-13C3,15N.

Step-by-Step Methodologies: Sample Preparation

To ensure a self-validating system, the protocol below eliminates confounding variables such as trace metal contamination and buffer-induced signal masking.

Buffer Selection and Optimization

Do not use phosphate buffers (e.g., PBS) if 31P NMR acquisition is planned. The high concentration of inorganic phosphate (typically 10-50 mM) will overwhelm the dynamic range of the receiver, completely masking the micromolar/millimolar signals of the phosphoserine residue[4].

Recommended Buffer (The "NMR-Phospho" Buffer):

  • 20 mM HEPES-KOH or Bis-Tris (pH 7.0)[5][6]

  • 50 - 150 mM NaCl or KCl (to prevent aggregation)

  • 1 - 5 mM DTT (if cysteine residues are present)

  • 0.02% (w/v) NaN3 (antimicrobial preservative)[8]

Table 2: Buffer Component Causality
ComponentConcentrationMechanistic Purpose
HEPES-KOH 20 mMMaintains pH 7.0 without introducing background 31P signals[4][5].
EDTA 1 - 5 mMChelates adventitious divalent/trivalent cations that bind the phosphate group and cause paramagnetic relaxation/broadening[5][8].
D2O 10% (v/v)Provides the deuterium lock signal for the NMR spectrometer[5].
DSS / TMSP 166 µMInternal chemical shift reference (0.00 ppm) for 1H and 13C[4][7].
Protocol: Final Sample Formulation
  • Protein/Peptide Purification: Following synthesis or expression, purify the 13C/15N-phosphoserine containing protein via standard chromatography (e.g., Ni-NTA followed by SEC).

  • Metal Scavenging (Critical Step): Treat the purified protein with 5 mM EDTA for 1 hour at 4°C. Phosphoserine is a potent chelator; any adsorbed Ni2+ from IMAC columns or trace metals from bacterial media will severely broaden the NMR signals[6].

  • Buffer Exchange: Remove the EDTA and exchange the protein into the "NMR-Phospho" buffer using a centrifugal filter unit (e.g., Amicon Ultra) or a desalting column (e.g., HiPrep)[6].

  • Concentration: Concentrate the sample to 0.1 – 0.5 mM for optimal 2D/3D heteronuclear NMR sensitivity[5][8].

  • Spiking: Transfer 540 µL of the protein solution to a microcentrifuge tube. Add 60 µL of 100% D2O (final concentration 10%). Add DSS to a final concentration of 166 µM[7].

  • pH Verification: Measure the pH directly in the tube using a calibrated microelectrode. Adjust to exactly 7.0 ± 0.05 using dilute HCl or NaOH. Note: Do not use DCl or NaOD unless preparing a 100% D2O sample, to avoid disrupting the H2O/D2O ratio.

  • Transfer: Transfer 550 µL of the formulated sample into a high-quality 5 mm NMR tube (or 160 µL for a 3 mm tube)[5].

NMR Data Acquisition Strategies

With the sample optimized, the following acquisition strategy ensures comprehensive structural characterization.

  • 1D 31P NMR (First Acquisition): Always acquire the 31P spectrum first. Phosphorylated metabolites and residues can be susceptible to slow hydrolysis. A quick 1D 31P experiment (with or without 1H decoupling) verifies the integrity of the phosphoserine group. The 31P resonance of phosphoserine typically appears as a triplet (due to 3JPH coupling to the two β-protons) near 0 to 4 ppm depending on the exact pH[4][9].

  • 2D 1H-15N HSQC: This is the fingerprint of the protein. The 15N label on the phosphoserine will yield a distinct cross-peak. The downfield shift of the amide proton (HN) is highly sensitive to hydrogen bonding between the phosphate group and the backbone[7].

  • 2D 1H-13C HSQC (Constant-Time): Focus on the Cα and Cβ regions. Phosphorylation of serine induces a significant downfield shift (+3 to +4 ppm) of the 13Cβ resonance compared to unmodified serine, serving as a definitive marker of the modification[7].

  • 3D Triple-Resonance (e.g., HNCA, HNCACB): Utilizing the uniform 13C/15N labeling of the phosphoserine (and surrounding residues if uniformly labeled), these experiments allow for unambiguous sequential backbone assignment[8].

References

  • Phosphoserine for the generation of lanthanide binding sites on proteins for paramagnetic NMR. SciSpace. Available at:[Link]

  • Phosphoserine for the generation of lanthanide-binding sites on proteins for paramagnetic nuclear magnetic resonance spectroscopy. PMC - NIH. Available at:[Link]

  • Random coil shifts of posttranslationally modified amino acids. D-NB.info. Available at: [Link]

  • NMR Buffer Conditions Optimization. Georgia Institute of Technology. Available at:[Link]

  • Phosphorus NMR and its application to metabolomics. PMC - NIH. Available at:[Link]

  • NMR-Based Methods for Protein Analysis. Analytical Chemistry - ACS Publications. Available at: [Link]

  • α-Helix stabilization by co-operative side chain charge-reinforced interactions to phosphoserine in a basic kinase-substrate motif. Biochemical Journal | Portland Press. Available at: [Link]

Sources

Method

Protocol for spiking L-O-Phosphoserine-13C315N in human plasma samples

Application Note: Quantitative Profiling of L-O-Phosphoserine in Human Plasma via Stable Isotope Dilution LC-MS/MS Introduction & Mechanistic Rationale L-O-Phosphoserine (P-Ser) is a critical phosphorylated amino acid de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Profiling of L-O-Phosphoserine in Human Plasma via Stable Isotope Dilution LC-MS/MS

Introduction & Mechanistic Rationale

L-O-Phosphoserine (P-Ser) is a critical phosphorylated amino acid derivative that serves as the primary intermediate in the de novo serine biosynthesis pathway[1]. Because serine metabolism is deeply intertwined with nucleotide synthesis, redox homeostasis, and cellular proliferation, accurate quantification of circulating P-Ser in human plasma is highly valuable for metabolic phenotyping and biomarker discovery.

Pathway N1 3-Phosphoglycerate N2 3-Phosphohydroxypyruvate N1->N2 PHGDH N3 L-O-Phosphoserine N2->N3 PSAT1 N4 L-Serine N3->N4 PSPH

Caption: De novo serine biosynthesis pathway highlighting L-O-Phosphoserine as an intermediate.

Quantifying P-Ser in human plasma presents two major analytical challenges:

  • Enzymatic Lability: Endogenous phosphatases in plasma can rapidly hydrolyze P-Ser into L-serine and inorganic phosphate during sample handling.

  • Matrix Effects: Plasma contains high concentrations of salts, lipids, and proteins that cause severe ion suppression in electrospray ionization (ESI) mass spectrometry.

To overcome these hurdles, this protocol employs a 2 strategy[2]. By spiking samples with L-O-Phosphoserine-13C3,15N (a heavy isotope-labeled internal standard) prior to extraction, any analyte loss during sample preparation or signal variation due to matrix effects is perfectly mirrored by the internal standard. Because the labeled standard perfectly co-elutes with the endogenous analyte, it experiences the exact same ion suppression environment in the mass spectrometer source, enabling absolute quantification[2].

Self-Validating Experimental Design

A robust protocol must be a self-validating system. This methodology utilizes a three-tier spiking architecture to mathematically isolate extraction recovery from matrix-induced ion suppression[3]:

  • Sample A (Unspiked): Measures endogenous P-Ser levels.

  • Sample B (Pre-extraction Spike): Internal standard is added before protein precipitation. This accounts for both extraction loss and matrix effects.

  • Sample C (Post-extraction Spike): Internal standard is added to the supernatant after extraction. This accounts for matrix effects only.

Causality of Extraction Solvents: We utilize a cold (-20°C) mixture of Acetonitrile/Methanol/Water (40:40:20, v/v/v) supplemented with 0.1% Formic Acid. The organic solvents efficiently precipitate bulk plasma proteins. Crucially, the acidic environment (formic acid) immediately denatures endogenous phosphatases and stabilizes the phosphate ester bond of P-Ser, preventing artifactual degradation during extraction[4][5].

Step-by-Step Protocol

Phase 1: Reagent Preparation
  • Internal Standard (IS) Stock: Dissolve L-O-Phosphoserine-13C3,15N in LC-MS grade water to a concentration of 1 mM. Store aliquots at -80°C to prevent degradation.

  • IS Working Solution: Dilute the stock to 10 µM using Acetonitrile/Water (50:50, v/v).

  • Extraction Buffer: Prepare a mixture of Acetonitrile, Methanol, and Water (40:40:20, v/v/v). Add 0.1% Formic Acid. Chill to -20°C prior to use[5].

Phase 2: Plasma Spiking and Extraction
  • Thaw human plasma samples (K2EDTA) on wet ice to minimize residual enzymatic activity.

  • Transfer 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Spiking Step: Add 10 µL of the 10 µM L-O-Phosphoserine-13C3,15N Working Solution to the plasma. Vortex gently for 5 seconds.

  • Quenching & Precipitation: Immediately add 200 µL of the pre-chilled (-20°C) Extraction Buffer.

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Incubate the homogenate at -20°C for 15 minutes to maximize protein flocculation[5].

  • Centrifuge at 17,000 × g for 15 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a new glass LC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 50 µL of Acetonitrile/Water (50:50, v/v) prior to LC-MS/MS analysis.

G A Thaw Human Plasma (on ice) B Spike L-O-Phosphoserine-13C3,15N (Internal Standard) A->B 50 µL Aliquot C Protein Precipitation (Cold ACN/MeOH/H2O + 0.1% FA) B->C Vortex 5s D Centrifugation (17,000 x g, 4°C) C->D Incubate -20°C, 15 min E Supernatant Collection & Solvent Evaporation D->E Extract Polar Phase F Reconstitution & HILIC-LC-MS/MS Analysis E->F Inject 2 µL

Caption: Workflow for stable isotope dilution and extraction of phosphoserine from plasma.

Phase 3: LC-MS/MS Analytical Execution

Due to the highly polar nature of the phosphoserine headgroup,6 is vastly superior to reversed-phase chromatography for retaining and separating this analyte[6].

Table 1: HILIC LC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq) % Mobile Phase B (Org)
0.0 0.4 5 95
2.0 0.4 5 95
7.0 0.4 50 50
9.0 0.4 50 50
9.1 0.4 5 95

| 14.0 | 0.4 | 5 | 95 |

Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0 (adjusted with Ammonium Hydroxide). Mobile Phase B: 100% Acetonitrile. Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) maintained at 40°C.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Polarity
L-O-Phosphoserine 186.0 88.0 15 Positive
L-O-Phosphoserine 184.0 79.0 (PO3-) -20 Negative
L-O-Phosphoserine-13C3,15N 190.0 92.0 15 Positive

| L-O-Phosphoserine-13C3,15N | 188.0 | 79.0 (PO3-) | -20 | Negative |

Note on Ionization: While positive ion mode targets the loss of the phosphate group to yield the amino acid backbone fragment, negative ion mode monitoring the PO3- fragment (m/z 79.0) often provides superior signal-to-noise ratios for phosphorylated metabolites in complex matrices[6].

References

  • An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples.NIH.gov.
  • Ensemble quantitation of absolute metabolite concentrations in T cells reveals conserved fe
  • Stable-isotope dilution LC–MS for quantit
  • Phospholipidomics of Human Blood Microparticles.Analytical Chemistry (ACS).
  • Phosphoserine.Grokipedia.
  • A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis.MDPI.

Sources

Application

Targeted metabolomics using L-O-Phosphoserine-13C315N isotopic tracer

Targeted Metabolomics and Flux Analysis Using L-O-Phosphoserine-13C3,15N: Application Notes and Protocols Executive Summary The metabolic reprogramming of the de novo Serine Synthesis Pathway (SSP) is a recognized hallma...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeted Metabolomics and Flux Analysis Using L-O-Phosphoserine-13C3,15N: Application Notes and Protocols

Executive Summary

The metabolic reprogramming of the de novo Serine Synthesis Pathway (SSP) is a recognized hallmark in oncology, neurobiology, and metabolic disorders. As a Senior Application Scientist, I have designed this application note to guide researchers in the deployment of L-O-Phosphoserine-13C3,15N (CAS: 2734706-69-3)—a dual-labeled stable isotopic tracer[]. Unlike traditional [U-13C]-glucose tracing, which can be confounded by upstream glycolytic bottlenecks, introducing heavy-labeled L-O-Phosphoserine allows for the direct, high-resolution interrogation of Phosphoserine Phosphatase (PSPH) activity and downstream one-carbon (1C) metabolism.

This guide provides a self-validating, step-by-step protocol for targeted LC-MS/MS metabolomics, ensuring precise quantification and mechanistic clarity in your flux analysis.

Mechanistic Rationale & Experimental Causality

To design a robust metabolomics assay, one must understand the causality behind the tracer's molecular journey. L-O-Phosphoserine is the immediate and rate-limiting precursor to L-serine[2].

Why use a dual 13C3, 15N label?

  • Carbon Tracking (13C3): The three carbon atoms trace the backbone originating from 3-phosphoglycerate (3-PG). Monitoring the M+3 shift in downstream serine and the M+2 shift in glycine allows us to calculate the exact flux through Serine Hydroxymethyltransferase (SHMT), which fuels nucleotide biosynthesis.

  • Nitrogen Tracking (15N): The single 15N atom tracks the amine group originally transferred from glutamate via Phosphoserine Aminotransferase 1 (PSAT1). By monitoring the retention or loss of this 15N label, researchers can evaluate transamination fidelity and nitrogen recycling in the tumor microenvironment[3].

By utilizing[2], researchers can bypass the heavily regulated PHGDH enzyme, directly feeding the terminal step of the SSP. This is particularly useful for isolating PSPH kinetics or utilizing the compound as an absolute internal standard to correct for matrix effects during mass spectrometry[4].

SSP PG 3-Phosphoglycerate (Glycolysis) PHP 3-Phosphohydroxypyruvate PG->PHP PHGDH PS L-O-Phosphoserine (Tracer Entry: 13C3, 15N) PHP->PS PSAT1 Ser L-Serine (13C3, 15N) PS->Ser PSPH Gly Glycine (13C2, 15N) + 1C Ser->Gly SHMT

De novo Serine Synthesis Pathway illustrating the entry point and downstream fate of the 13C3,15N tracer.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is engineered to be a self-validating system. By incorporating parallel "blank" controls and an unlabeled (M+0) standard curve, any signal suppression caused by the biological matrix is mathematically neutralized.

Phase 1: Cell Culture and Tracer Administration

Causality Check: Standard Fetal Bovine Serum (FBS) contains high levels of endogenous, unlabeled amino acids that will competitively dilute your tracer. Dialyzed FBS is mandatory.

  • Cell Seeding: Plate cells in 6-well plates and culture until 70-80% confluent using standard media.

  • Media Wash: Aspirate growth media and gently wash the monolayer twice with warm (37°C) Phosphate-Buffered Saline (PBS) to remove residual endogenous serine and phosphoserine.

  • Tracer Incubation: Add custom formulation media containing 10% dialyzed FBS and 0.4 mM L-O-Phosphoserine-13C3,15N .

  • Time-Course: Harvest independent wells at 0h, 1h, 4h, and 24h to capture both the initial linear velocity of PSPH and the steady-state isotopic equilibrium[3].

Phase 2: Metabolic Quenching and Extraction

Causality Check: Metabolism occurs on a sub-second timescale. Using room-temperature solvents will result in artificial metabolite turnover. -80°C methanol instantly denatures enzymes, freezing the metabolic snapshot.

  • Quenching: Rapidly aspirate the tracer media. Immediately add 1 mL of pre-chilled (-80°C) 80% LC-MS grade Methanol / 20% LC-MS grade Water to each well.

  • Extraction: Incubate the plates at -80°C for 15 minutes to ensure complete protein precipitation.

  • Harvesting: Scrape the cells on dry ice, transfer the suspension to microcentrifuge tubes, and vortex heavily for 30 seconds.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to glass autosampler vials and dry under a gentle stream of nitrogen gas.

Phase 3: LC-MS/MS Targeted Analysis

Causality Check: Phosphoserine is highly polar and retains poorly on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required for optimal peak shape and retention.

  • Reconstitution: Resuspend the dried extract in 50 µL of 50% Acetonitrile / 50% Water.

  • Chromatography: Inject 5 µL onto a HILIC column (e.g., SeQuant ZIC-pHILIC) operating at a flow rate of 0.2 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode .

Workflow Culture 1. Cell Culture Use dialyzed FBS to prevent tracer dilution Wash thoroughly with warm PBS Tracer 2. Tracer Administration Add 0.4 mM L-O-Phosphoserine-13C3,15N Execute time-course: 0, 1, 4, 24h Culture->Tracer Quench 3. Quench & Extract Apply -80°C 80% Methanol instantly Precipitates proteins and halts enzymes Tracer->Quench LCMS 4. LC-MS/MS Analysis HILIC column separation Negative ESI mode for polar metabolites Quench->LCMS Data 5. Flux Analysis Correct for natural isotope abundance Calculate Mass Isotopomer Distribution LCMS->Data

Step-by-step experimental workflow for stable isotope tracing using L-O-Phosphoserine-13C3,15N.

Quantitative Data Presentation & Expected Results

To accurately interpret the flux, researchers must monitor specific Multiple Reaction Monitoring (MRM) transitions. The table below outlines the expected Mass Isotopomer Distributions (MID) and their biological implications when using the 13C3,15N tracer[4].

MetaboliteIsotopologuePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Biological Interpretation & Causality
L-O-Phosphoserine M+0 (Unlabeled)184.097.0Endogenous de novo synthesis from 3-PG.
L-O-Phosphoserine M+4 (13C3, 15N)188.097.0Intact tracer uptake / Internal standard baseline.
L-Serine M+0 (Unlabeled)104.074.0Pre-existing endogenous serine pool.
L-Serine M+4 (13C3, 15N)108.077.0Direct conversion of tracer via PSPH activity.
Glycine M+3 (13C2, 15N)77.032.0Downstream SHMT activity (Loss of one 13C to the 1C pool).

Note: Raw MS data must be corrected for the natural abundance of heavy isotopes (e.g., endogenous 13C is ~1.1%) using established algorithms (such as IsoCor or AccuCor) before calculating fractional fractional enrichment[5].

References

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies Source: Metabolites (via PubMed Central, NIH) URL:[Link]

  • Methods and Guidelines for Metabolism Studies: Applications to Cancer Research Source: Cancers (via PubMed Central, NIH) URL:[Link]

  • Metabolomics-Based Elucidation of Active Metabolic Pathways in Erythrocytes and HSC-Derived Reticulocytes Source: Journal of Proteome Research (ACS Publications) URL:[Link]

Sources

Method

L-O-Phosphoserine-13C315N mass spectrometry MRM transitions

Title: Targeted Quantification of L-O-Phosphoserine via Isotope-Dilution LC-MS/MS: MRM Transitions and Workflow Optimization Executive Summary & Scientific Rationale L-O-Phosphoserine (pSer) is a critical non-proteinogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Targeted Quantification of L-O-Phosphoserine via Isotope-Dilution LC-MS/MS: MRM Transitions and Workflow Optimization

Executive Summary & Scientific Rationale

L-O-Phosphoserine (pSer) is a critical non-proteinogenic amino acid intermediate in the phosphorylated pathway of L-serine biosynthesis and serves as a key biomarker in metabolic profiling. Accurate quantification of pSer in complex biological matrices (e.g., plasma, cell lysates) is notoriously challenging due to its high polarity, low endogenous abundance, and susceptibility to matrix-induced ion suppression.

To establish a self-validating analytical system, this protocol utilizes Stable Isotope Dilution (SID) mass spectrometry. By spiking samples with a stable isotope-labeled internal standard (SIL-IS)—specifically L-O-Phosphoserine-13C3,15N—researchers can perfectly correct for extraction losses and electrospray ionization (ESI) variability. As detailed in[], the SIL-IS co-elutes with the endogenous analyte, experiencing identical matrix effects, thereby ensuring absolute quantitative rigor.

Mechanistic Principles of MRM Selection

Selecting the optimal Multiple Reaction Monitoring (MRM) transitions requires a strict understanding of the molecule's ionization and fragmentation causality.

  • Ionization Causality: Due to the highly electronegative phosphate group, pSer ionizes most efficiently in negative electrospray ionization (ESI-) mode, yielding a robust deprotonated precursor ion[M-H]-.

  • Precursor Selection: Unlabeled pSer has a monoisotopic mass of 185.01 Da, producing a precursor at m/z 184.0. The fully labeled L-O-Phosphoserine-13C3,15N incorporates three Carbon-13 atoms and one Nitrogen-15 atom on the amino acid backbone, shifting the mass by +4 Da to yield a precursor at m/z 188.0.

  • Fragmentation Causality: Collision-Induced Dissociation (CID) primarily cleaves the phosphoester bond. This yields the metaphosphate ion (PO3-, m/z 79.0) and the dihydrogen phosphate ion (H2PO4-, m/z 97.0). Because the stable isotopes (13C, 15N) are localized to the amino acid backbone and not the phosphate moiety, these product ions remain unshifted in the labeled standard. This convergence on identical product ions allows the mass spectrometer to utilize identical collision energies for both the analyte and the IS, minimizing tuning bias and ensuring parallel response curves 2[2].

MRM fragmentation pathways for unlabeled and 13C3,15N-labeled L-O-Phosphoserine.

Experimental Methodology (Self-Validating Protocol)

Standard reversed-phase liquid chromatography (RPLC) fails to retain highly polar compounds like pSer without the use of ion-pairing agents, which can severely contaminate the MS source and suppress ionization 3[3]. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly recommended.

Field-Proven Insight: Phosphorylated metabolites are notorious for interacting with stainless steel surfaces in the LC flow path, leading to peak tailing and signal loss. Using a bio-inert LC system or passivating the system with a chelating agent (e.g., medronic acid) is highly recommended to maintain peak integrity.

Step-by-Step Sample Preparation
  • Preparation of SIL-IS Working Solution: Prepare a 10 µM working solution of L-O-Phosphoserine-13C3,15N in 50% Acetonitrile/Water.

  • Sample Aliquoting: Transfer 50 µL of biological matrix (e.g., plasma or cell extract) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the SIL-IS working solution. Causality: Spiking before extraction ensures the SIL-IS accounts for any physical losses or degradation during protein precipitation.

  • Protein Precipitation: Add 150 µL of ice-cold extraction solvent (Methanol:Acetonitrile, 1:1 v/v). Vortex vigorously for 30 seconds. Causality: Organic solvents disrupt protein hydration shells, precipitating structural proteins and enzymes (preventing enzymatic degradation of pSer by phosphatases) while keeping polar metabolites soluble.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the protein crash.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to a deactivated LC-MS vial.

  • Injection: Inject 2-5 µL onto the HILIC LC-MS/MS system.

Workflow for stable isotope dilution LC-MS/MS analysis of L-O-Phosphoserine.

Quantitative Data & Instrument Parameters

Table 1: Optimized MRM Transitions for L-O-Phosphoserine and SIL-IS (Negative ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Ion Purpose
L-O-Phosphoserine 184.079.05025Quantifier
L-O-Phosphoserine 184.097.05015Qualifier
pSer-13C3,15N (SIL-IS) 188.079.05025Quantifier
pSer-13C3,15N (SIL-IS) 188.097.05015Qualifier

Table 2: Recommended HILIC LC Gradient Conditions (Column: ZIC-pHILIC or equivalent, 2.1 x 100 mm, 3 µm; Column Temp: 40°C)

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.00.3595
2.00.3595
7.00.35050
9.00.35050
9.10.3595
14.00.3595

Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0) Mobile Phase B: 100% Acetonitrile (Note: High pH mobile phases improve peak shape for phosphate-containing compounds in HILIC).

System Suitability and Data Analysis

A self-validating system requires strict acceptance criteria to ensure data integrity:

  • Retention Time (RT) Matching: The RT of endogenous pSer must match the RT of pSer-13C3,15N within ±0.05 minutes. Any deviation indicates a potential isobaric interference.

  • Ion Ratio Verification: The ratio of the quantifier transition (m/z 79.0) to the qualifier transition (m/z 97.0) must remain within ±20% of the ratio established by neat standards.

  • Linearity & Range: Calibration curves generated by plotting the peak area ratio (Unlabeled/Labeled) against theoretical concentration must exhibit an R² ≥ 0.99 over a dynamic range of 0.05 to 50 µM.

References

  • Expanded Cellular Amino Acid Pools Containing Phosphoserine, Phosphothreonine, and Phosphotyrosine. ACS Chemical Biology / PMC.
  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
  • 13C 15N Labeled Compounds - Stable Isotope. BOC Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of L-O-Phosphoserine-13C315N during sample extraction

Introduction Welcome to the advanced troubleshooting and protocol center. As a Senior Application Scientist, I frequently consult with researchers struggling to accurately quantify phosphorylated amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the advanced troubleshooting and protocol center. As a Senior Application Scientist, I frequently consult with researchers struggling to accurately quantify phosphorylated amino acids. L-O-Phosphoserine-13C3,15N is an indispensable stable isotope-labeled internal standard (SIL-IS) used in quantitative mass spectrometry and NMR 1[1]. However, its phosphate ester bond is highly labile.

Loss of the phosphate group (dephosphorylation) or complete degradation during sample extraction ruins quantification accuracy, leading to skewed metabolic flux analyses. This guide provides the mechanistic understanding and self-validating protocols required to preserve the integrity of this critical metabolite.

The Causality of Degradation: Why Phosphoserine Fails

To prevent degradation, we must first understand the physicochemical and biological forces acting against the molecule:

  • Enzymatic Hydrolysis (Phosphatases): The moment cellular compartments are lysed, endogenous serine/threonine phosphatases are released. If the extraction buffer does not immediately denature these enzymes or chelate their required cofactors, they will rapidly cleave the phosphate group from your SIL-IS 2[2].

  • pH-Driven Hydrolysis: Phosphoserine has a specific charge state profile, with a pKa2 of approximately 5.78 3[3]. Extreme acidic conditions (often used in standard amino acid extraction to precipitate proteins) or highly basic conditions catalyze the rapid hydrolysis of the phosphate ester bond 4[4].

  • Thermal Degradation: The phosphate bond is thermally labile. Elevated temperatures during mechanical lysis (friction) or solvent evaporation will induce spontaneous dephosphorylation.

Workflow Visualization: The Stabilization Pipeline

Below is the optimized extraction pathway designed to mitigate the three degradation vectors.

PhosphoserineWorkflow Sample 1. Biological Sample (Cells/Tissue Matrix) Quench 2. Rapid Quenching (-20°C) ACN:MeOH:H2O (2:2:1) + 0.1% FA Sample->Quench Spike 3. Spike L-O-Phosphoserine-13C3,15N (Self-Validating SIL-IS) Quench->Spike Lysis 4. Mechanical Lysis (Bead Beating at 4°C) Spike->Lysis Inhibitors Optional: Aqueous Lysis (Requires Phosphatase Inhibitors) Lysis->Inhibitors Separation 5. Biphasic Separation (14,000 x g, 4°C) Lysis->Separation Inhibitors->Separation Evaporation 6. Cold Vacuum Concentration (< 30°C to prevent thermal cleavage) Separation->Evaporation Analysis 7. LC-MS/MS Quantification Evaporation->Analysis

Workflow for L-O-Phosphoserine-13C3,15N extraction and stabilization.

Self-Validating Extraction Methodology

To establish a self-validating system , the SIL-IS must be introduced at the exact moment of metabolic quenching. By doing so, the 13C3,15N-labeled standard is subjected to the exact same matrix effects, enzymatic risks, and extraction losses as the endogenous phosphoserine. When you calculate the ratio of endogenous pSer to SIL-IS, any systemic degradation or ion suppression cancels out 1[1].

Step-by-Step Protocol: Cold Organic Quench & Biphasic Extraction
  • Preparation: Pre-chill an extraction solvent mixture of Acetonitrile:Methanol:Water (2:2:1, v/v/v) containing 0.1% Formic Acid to -20°C 5[5].

  • Quenching & Spiking: Add 1 mL of the cold extraction solvent to your biological sample. Immediately spike in a known concentration of L-O-Phosphoserine-13C3,15N.

    • Causality: The -20°C temperature and high organic solvent content instantly precipitate proteins, halting endogenous phosphatase activity. The 0.1% formic acid maintains a slightly acidic pH, stabilizing the phosphate ester without reaching the extreme acidity that causes hydrolysis 5[5].

  • Mechanical Disruption: Homogenize the sample using a bead beater strictly maintained at 4°C for 2 minutes.

    • Causality: Keeping the sample cold prevents thermal degradation of the phosphate bond generated by the friction of mechanical lysis.

  • Biphasic Separation: Add 0.5 mL of cold dichloromethane (CH2Cl2) to the homogenate to induce phase separation, then centrifuge at 14,000 × g for 10 minutes at 4°C 5[5].

    • Causality: Phosphoserine partitions exclusively into the upper aqueous phase. Lipids and hydrophobic proteins partition into the organic phase and interphase, drastically reducing matrix suppression during LC-MS/MS.

  • Concentration: Transfer the upper aqueous phase to a new tube. Concentrate using a vacuum centrifuge (SpeedVac) set strictly below 30°C.

    • Causality: Phosphoserine is thermally labile; evaporation at elevated temperatures (e.g., >40°C) will induce spontaneous dephosphorylation.

Quantitative Stability Data

The following table summarizes the expected recovery rates of L-O-Phosphoserine-13C3,15N under various extraction conditions, highlighting the critical nature of temperature and pH control.

Extraction ConditionPhosphatase ActivityThermal Degradation RiskL-O-Phosphoserine-13C3,15N Recovery (%)
6M HCl, 110°C (Standard Acid Hydrolysis) QuenchedExtreme< 5% (Complete Destruction)
Aqueous Buffer, 37°C (No Inhibitors) Highly ActiveLow15 - 25%
Aqueous Buffer + Inhibitors, 4°C SuppressedLow70 - 85%
ACN:MeOH:H2O (-20°C) + 0.1% FA Instantly QuenchedLow92 - 98%
Troubleshooting & FAQs

Q: I am observing a massive loss of the 13C3,15N-pSer signal, but my non-phosphorylated 13C3,15N-Serine signal is unusually high. What is happening? A: You are witnessing active dephosphorylation. The phosphate ester bond is being cleaved, converting your heavy-labeled phosphoserine into heavy-labeled serine. This is typically caused by residual phosphatase activity or thermal degradation during the concentration step. Ensure your quenching solvent is pre-chilled to -20°C and your vacuum centrifuge does not exceed 30°C. If you must use an aqueous lysis buffer for downstream compatibility, you must supplement it with a robust phosphatase inhibitor cocktail containing sodium orthovanadate and sodium pyrophosphate 2[2].

Q: Can I use standard acid hydrolysis (6M HCl, 110°C) for protein extraction if I want to measure free phosphoserine pools? A: Absolutely not. While acid hydrolysis is standard for total amino acid profiling, the extreme pH and temperature will completely destroy the phosphoserine, yielding false-negative results 4[4]. You must use an organic solvent precipitation method (e.g., ACN:MeOH:H2O) or enzymatic hydrolysis if extracting from a peptide matrix.

Q: How do I handle matrix effects suppressing the ionization of phosphoserine in LC-MS/MS? A: Co-eluting components in tissue extracts interfere with electrospray ionization (ESI), and phosphorylated metabolites are particularly susceptible to ion suppression 1[1]. The biphasic extraction method using dichloromethane removes highly abundant lipids that cause suppression 5[5]. Furthermore, utilizing the 13C3,15N-labeled isotopologue allows for perfect correction of these matrix effects, as the SIL-IS co-elutes precisely with the endogenous analyte, ensuring the ratio remains constant regardless of absolute signal suppression.

Q: Does the position of the stable isotopes (13C3, 15N) affect the stability of the molecule compared to unlabeled phosphoserine? A: No. Isotopologues differ only in their isotopic composition; their chemical and thermodynamic properties are identical to the endogenous molecule 6[6]. The degradation kinetics of L-O-Phosphoserine-13C3,15N perfectly mirror those of unlabeled phosphoserine, which is exactly why it serves as an ideal self-validating internal standard.

References
  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Source: ResearchGate URL:[Link]

  • Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli Source: NIH / PMC URL:[Link]

  • PermaPhosSer: autonomous synthesis of functional, permanently phosphorylated proteins Source: BioRxiv URL:[Link]

  • An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples Source: NIH / PMC URL:[Link]

  • Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites Source: NIH / PMC URL:[Link]

Sources

Optimization

Frequently Asked Questions (FAQs): Understanding Phosphoserine Fragmentation

Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide you with expert-backed, actionable solutions for optimizing the fragmentation of L-O-Phosphoserine-13C315N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide you with expert-backed, actionable solutions for optimizing the fragmentation of L-O-Phosphoserine-13C315N. This resource combines foundational theory with practical troubleshooting to enhance your mass spectrometry experiments.

This section addresses common questions researchers encounter when working with phosphorylated peptides, specifically L-O-Phosphoserine containing stable isotope labels.

Q1: What is the most common fragmentation event for phosphoserine-containing peptides in Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)?

A: The most characteristic fragmentation pathway for phosphoserine (pSer) and phosphothreonine (pThr) peptides is the facile neutral loss of phosphoric acid (H₃PO₄), which corresponds to a mass loss of 97.9769 Da.[1][2][3] This loss is often the most dominant peak in the MS/MS spectrum, especially in lower-energy CID experiments. This occurs because the phosphate group is a labile post-translational modification (PTM) that is easily eliminated upon collisional activation.[4][5]

Q2: How do CID and HCD fragmentation techniques differ for phosphopeptide analysis?

A: While both are collisional activation methods, they have different characteristics that significantly impact phosphopeptide analysis.

  • Collision-Induced Dissociation (CID): Typically performed in an ion trap, CID is a resonant excitation process. While effective for general peptide fragmentation, it can lead to an over-representation of the neutral loss peak for phosphopeptides, sometimes to the exclusion of valuable peptide backbone fragments (b- and y-ions) needed for sequence confirmation and site localization.[1][3][6]

  • Higher-Energy Collisional Dissociation (HCD): Performed in a dedicated collision cell (like an octopole), HCD is a non-resonant, beam-type dissociation. It provides a broader distribution of fragment ions, including better backbone cleavage, and is not subject to the low-mass cutoff issues seen in ion traps.[7][8] This makes HCD highly advantageous for phosphoproteomics, as it improves the chances of confident phosphosite localization and peptide identification.[9][10]

Q3: How does the L-O-Phosphoserine-13C315N label affect the fragmentation process and collision energy optimization?

A: The stable isotope label does not alter the fundamental chemistry of fragmentation. The lability of the phosphate group and the cleavage points along the peptide backbone remain the same. However, the label has critical implications for mass analysis:

  • Mass Shift: The precursor ion and all fragment ions containing the labeled serine residue (e.g., certain b-ions and all y-ions if serine is not C-terminal) will have their mass-to-charge ratio (m/z) shifted. The L-O-Phosphoserine-13C315N residue has three ¹³C atoms and one ¹⁵N atom, resulting in a mass increase of 4.0094 Da over the unlabeled counterpart.

  • Collision Energy (CE): The optimal collision energy is primarily dependent on the precursor's m/z and charge state.[11][12] Since the m/z of the labeled peptide is higher, the absolute optimal CE value may differ slightly from its unlabeled version. However, when using Normalized Collision Energy (NCE) on platforms like the Thermo Fisher Orbitrap, this difference is largely accounted for by the instrument's algorithm, which normalizes the energy based on m/z and charge.[13][14] Therefore, standard optimization protocols are still perfectly applicable.

Q4: What is a good starting point for collision energy when analyzing a novel phosphopeptide?

A: A robust starting point depends on your instrument platform and fragmentation mode.

  • For HCD (e.g., Thermo Orbitrap): A Normalized Collision Energy (NCE) in the range of 25-30% is a widely used and effective starting point for phosphopeptide analysis.[13][15]

  • For CID (e.g., SCIEX QTRAP®): Collision energy is often calculated using a linear equation based on the precursor m/z and charge state.[11][12][16] A common starting equation for a doubly charged peptide is CE = 0.03-0.05 * (m/z) + intercept.[12][16]

  • Stepped CE: For phosphopeptides, using a stepped collision energy (e.g., applying 25%, 30%, and 35% NCE in a single scan) can be highly beneficial. This approach ensures the generation of both low-energy fragments (like the neutral loss) and higher-energy fragments (like immonium ions and backbone cleavages), increasing sequence coverage from a single MS/MS event.[17]

Troubleshooting & Optimization Guide

This guide provides a systematic approach to resolving common issues and optimizing collision energy for your L-O-Phosphoserine-13C315N experiments.

Problem 1: Low Fragment Ion Intensity / Dominant Unfragmented Precursor

This issue indicates that the applied collision energy is insufficient to induce fragmentation.

Root Cause Analysis: The energy transferred to the precursor ion during collision is not enough to overcome the activation energy barrier for bond cleavage.

Solution: Systematic Collision Energy Ramping

The most reliable solution is to perform a collision energy optimization experiment. This involves analyzing the target peptide multiple times while systematically varying the CE to find the value that maximizes the intensity and number of informative fragment ions.

Experimental Protocol: Collision Energy Optimization Ramp

Objective: To determine the optimal collision energy (CE) or normalized collision energy (NCE) for maximizing the yield of sequence-informative fragment ions from L-O-Phosphoserine-13C315N.

Methodology:

  • Sample Preparation: Prepare a solution of the purified L-O-Phosphoserine-13C315N peptide at a concentration suitable for direct infusion or LC-MS analysis (e.g., 10-100 fmol/µL).

  • Instrument Setup (LC-MS Method):

    • Create a targeted inclusion list containing the precursor m/z of your labeled phosphopeptide.

    • Set up a series of identical LC-MS runs. In each run, set a fixed collision energy value. For example, if using NCE, create methods for 15%, 20%, 25%, 30%, 35%, 40%, and 45%.[14]

    • Alternatively, many modern instrument software packages (e.g., Skyline, Thermo Xcalibur™, Agilent MassHunter Optimizer) can automate this process in a single injection by creating segments with different CE values or by ramping the CE during chromatographic elution.[12][18][19][20]

  • Data Acquisition: Acquire the data for each CE value, ensuring multiple data points are collected across the chromatographic peak if applicable.

  • Data Analysis:

    • Extract the MS/MS spectra for the precursor ion from each run.

    • For each CE value, record the absolute or relative intensity of key fragment ions (e.g., the neutral loss ion, and the most intense b- and y-ions).

    • Plot the intensity of each fragment ion against the collision energy value. The optimal CE is the value that provides the best balance between the precursor ion depletion and the generation of a rich set of informative fragment ions.

Problem 2: MS/MS Spectrum is Dominated by Neutral Loss of H₃PO₄

This is a classic challenge in phosphoproteomics, where the labile phosphate group is lost, but the peptide backbone remains largely intact, preventing sequence identification or site localization.

Root Cause Analysis: The energy required to induce the H₃PO₄ neutral loss is significantly lower than the energy required for most amide bond cleavages along the peptide backbone.[3]

Solutions:

  • Utilize Higher-Energy Collisional Dissociation (HCD): As mentioned in the FAQs, HCD is generally superior to CID for this task. Its higher-energy, beam-type activation promotes more backbone fragmentation alongside the neutral loss.[7][10] If your instrument has HCD capability, it should be your default choice.

  • Implement Stepped Collision Energy: Applying multiple CE levels in a single MS/MS acquisition is highly effective.[17] Lower energies will efficiently generate the neutral loss ion (confirming the phosphopeptide), while higher energies will fragment the remaining precursor and the dephosphorylated peptide, yielding crucial b- and y-ions for sequence confirmation.

  • Consider Alternative Fragmentation Methods: If available, techniques like Electron Transfer Dissociation (ETD) or Electron-Activated Dissociation (EAD) are excellent alternatives. These methods cleave the peptide backbone randomly without cleaving the labile PTM itself, making them ideal for unambiguous phosphosite localization.[21][22] A hybrid approach combining EAD/CID can also provide comprehensive sequence coverage.[21]

Data Presentation & Visualization

Quantitative Data Tables

Table 1: Key Mass Information for L-O-Phosphoserine-13C315N Residue

ParameterChemical FormulaMonoisotopic Mass (Da)
Unlabeled SerineC₃H₅NO₂87.0320
Labeled Serine (¹³C₃¹⁵N)¹³C₃H₅¹⁵NO₂91.0414
Phosphate Group (HPO₃)HPO₃79.9663
Phosphoric Acid (H₃PO₄)H₃PO₄97.9769
L-O-Phosphoserine-¹³C₃¹⁵N¹³C₃H₆¹⁵NO₅P171.0077

Table 2: Example Collision Energy Optimization Data (Hypothetical data for a doubly charged precursor at m/z 650.3)

Normalized CE (%)Precursor Intensity (Relative)Neutral Loss [M+2H-H₃PO₄]²⁺ Intensityy₇-ion Intensityb₃-ion Intensity
1595%5%<1%<1%
2060%35%3%2%
2525%50%15%10%
30 10% 45% 25% 20%
35<5%30%20%15%
40<1%15%10%5%

In this example, an NCE of 30% provides the best balance, significantly reducing the precursor while maximizing the key backbone fragments.

Diagrams and Workflows

The following diagram illustrates the primary fragmentation events for a generic peptide containing the L-O-Phosphoserine-13C315N residue. It highlights the dominant neutral loss pathway and the generation of informative b- and y-type ions.

G cluster_precursor Precursor Ion cluster_fragments MS/MS Fragments Precursor [Peptide-pSer(¹³C₃¹⁵N)-Peptide]ⁿ⁺ Neutral_Loss [Peptide-Ser(¹³C₃¹⁵N)-Peptide]ⁿ⁺ (Loss of H₃PO₄, -97.98 Da) Precursor->Neutral_Loss Collision Energy (Low CE) Y_ion y-ion (C-terminal fragment) Precursor->Y_ion Collision Energy (Optimal CE) B_ion b-ion (N-terminal fragment) Precursor->B_ion Collision Energy (Optimal CE) DHA Dehydroalanine intermediate (Product of neutral loss) Neutral_Loss->DHA forms DHA->Y_ion Further Fragmentation DHA->B_ion Further Fragmentation

Caption: Fragmentation of a phosphoserine-containing peptide.

This workflow provides a visual, step-by-step guide for the collision energy optimization process described in the troubleshooting section.

G start Start: Define Target Peptide (L-O-Phosphoserine-¹³C₃¹⁵N) prep Prepare Standard Solution (e.g., 10-100 fmol/µL) start->prep setup Create Targeted MS Method (Set precursor m/z, charge state) prep->setup ramp Define CE Ramp (e.g., NCE 15% to 45% in 5% steps) setup->ramp acquire Acquire Data (Direct infusion or LC-MS runs) ramp->acquire extract Extract MS/MS Spectra for each CE value acquire->extract analyze Analyze Fragment Intensities (Precursor, Neutral Loss, b/y ions) extract->analyze plot Plot Intensity vs. CE analyze->plot determine Determine Optimal CE (Best balance of informative ions) plot->determine end End: Use Optimal CE in Future Experiments determine->end

Caption: Systematic workflow for collision energy optimization.

References

  • Olsen, J. V., et al. (2009). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 6(11), 833–837*. [Link]

  • Jedrychowski, M. P., et al. (2011). Optimized Orbitrap HCD for quantitative analysis of phosphopeptides. Journal of the American Society for Mass Spectrometry, 22(10), 1847–1853*. [Link]

  • Zubarev, R. A. (2013). The big five of mass spectrometry-based proteomics. Journal of the American Society for Mass Spectrometry, 24(8), 1157–1167*. [Link]

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  • Muntel, J., et al. (2023). Systematic optimization of automated phosphopeptide enrichment for high-sensitivity phosphoproteomics. bioRxiv. [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124*. [Link]

  • Sherwood, C. A., et al. (2009). How to optimize collision energy in a tandem quadrupole mass spectrometer for the analysis of peptides. Journal of the American Society for Mass Spectrometry, 20(8), 1433–1437*. [Link]

  • Kettenbach, A. N., & Gerber, S. A. (2011). Rapid and reproducible single-shot phosphoproteomics of human cells. Molecular & Cellular Proteomics, 10(7), M111.009503*. [Link]

  • Humphrey, S. J., et al. (2018). A sensitive and scalable phosphoproteomics workflow for the analysis of signaling networks. Nature Communications, 9(1), 1–13*. [Link]

  • Skyline. (n.d.). Skyline Collision Energy Optimization. University of Washington. [Link]

  • Waters Corporation. (2020). Maximizing Phosphopeptide Recovery in LC-MS Studies with MaxPeak High Performance Surfaces Technology. Waters Corporation. [Link]

  • Navarrete-Perea, J., et al. (2020). Optimized Workflow for Multiplexed Phosphorylation Analysis of TMT-Labeled Peptides Using High-Field Asymmetric Waveform Ion Mobility Spectrometry. Journal of Proteome Research, 19(2), 945–954*. [Link]

  • SCIEX. (n.d.). QTRAP Technology. SCIEX. [Link]

  • Agilent Technologies. (2010). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Agilent Technologies. [Link]

  • Swaney, D. L., et al. (2010). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 21(8), 1434–1440*. [Link]

  • Nagaraj, N., et al. (2010). Feasibility of large-scale phosphoproteomics with higher energy collisional dissociation fragmentation. Journal of Proteome Research, 9(12), 6786–6794*. [Link]

  • Palumbo, A. M., et al. (2008). Mechanistic Insights into the Multistage Gas-Phase Fragmentation Behavior of Phosphoserine- and Phosphothreonine-Containing Peptides. Journal of Proteome Research, 7(2), 771–779*. [Link]

  • Lermyte, F., et al. (2019). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry, 30(8), 1507–1515*. [Link]

  • Medzihradszky, K. F., et al. (2008). Unusual fragmentation of Pro-Ser/Thr-containing peptides detected in collision-induced dissociation spectra. Journal of the American Society for Mass Spectrometry, 19(11), 1617–1623*. [Link]

  • Agilent Technologies. (2015). Examining the Structural Influence of Site-Specific Phosphorylation by Ion Mobility Mass Spectrometry. Agilent Technologies. [Link]

  • Molina, H., et al. (2008). Higher Energy Collision Dissociation (HCD) Product Ion-Triggered Electron Transfer Dissociation (ETD) Mass Spectrometry for the Analysis of N-Linked Glycoproteins. Journal of Proteome Research, 7(11), 5056–5064*. [Link]

  • SCIEX. (n.d.). Powerful Scan Modes of QTRAP® System Technology. SCIEX. [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116-10124*. [Link]

  • O'Brien, J. T., et al. (2015). Electron capture dissociation mass spectrometry of phosphopeptides: Arginine and phosphoserine. International Journal of Mass Spectrometry, 390, 133-141. [Link]

  • Waters Corporation. (2009). Improving Peptide Mapping Productivity with UPLC-MSE and BiopharmaLynx. Waters Corporation. [Link]

  • Agilent Technologies. (2024). A Novel, Automated and Highly Selective Phosphopeptide Enrichment for Phosphopeptide Identification and Phosphosite Localization. Agilent Technologies. [Link]

  • Barnes, G. L., & Le, H. (2023). A Computational and Experimental Examination of the CID of Phosphorylated Serine. ChemRxiv. [Link]

  • Bae, S., & Liu, K.-H. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters, 16(2), 64-70. [Link]

  • SCIEX. (2019). The Quantitative Power of SCIEX Triple Quad and the QTRAP® 6500+ LC-MS/MS System for the Bioanalysis of Biotherapeutics. SCIEX. [Link]

  • SCIEX. (2022). Improving complex phosphopeptide characterization with hybrid EAD/CID MS/MS fragmentation. SCIEX. [Link]

  • Agilent Technologies. (2010). Automated MRM Method Optimizer for Peptides. Agilent Technologies. [Link]

  • Medzihradszky, K. F., et al. (2011). Unusual Fragmentation of Pro-Ser/Thr-Containing Peptides Detected in Collision-Induced Dissociation Spectra. Journal of the American Society for Mass Spectrometry, 22(11), 1941–1945*. [Link]

  • Vana, P., et al. (2018). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?. Mass Spectrometry Reviews, 37(4), 487-501*. [Link]

  • Medzihradszky, K. F., et al. (2011). Unusual Fragmentation of Pro-Ser/Thr-Containing Peptides Detected in Collision-Induced Dissociation Spectra. Journal of the American Society for Mass Spectrometry, 22(11), 1941-1945*. [Link]

  • DeGnore, J. P., & Qin, J. (1998). Fragmentation of phosphopeptides in an ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 9(11), 1175–1188*. [Link]

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Troubleshooting

Technical Support Center: L-O-Phosphoserine-13C3,15N Handling &amp; Storage

Welcome to the Technical Support Center for L-O-Phosphoserine-13C3,15N . As a critical stable isotope-labeled internal standard and tracer, this compound is widely used in metabolomics, NMR spectroscopy, and mass spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for L-O-Phosphoserine-13C3,15N . As a critical stable isotope-labeled internal standard and tracer, this compound is widely used in metabolomics, NMR spectroscopy, and mass spectrometry (MS). Biologically, O-Phospho-L-serine is the immediate precursor to L-serine in the serine synthesis pathway and acts as an agonist at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8) [1].

Due to the highly labile nature of its phosphoester bond, improper storage or handling will rapidly degrade the compound into free L-serine-13C3,15N and inorganic phosphate, destroying your quantitative accuracy. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure the integrity of your isotopic standards.

Quantitative Storage & Shelf Life Guidelines

The stability of L-O-Phosphoserine-13C3,15N is strictly dictated by temperature, moisture exposure, and its physical state (neat powder vs. aqueous solution). Below is the empirical data governing its shelf life [1, 2].

Table 1: Optimal Storage Conditions and Expected Shelf Life

Physical StateStorage TemperatureEnvironmental ConditionsEstimated Shelf Life
Lyophilized Powder (Neat) -20°C to -80°CSealed, desiccated, protected from light24 - 36 months
Lyophilized Powder (Neat) 2°C to 8°CSealed, desiccated, protected from light< 6 months
Stock Solution (H₂O/Buffer) -80°CSterile aliquots, dark6 months
Stock Solution (H₂O/Buffer) -20°CSterile aliquots, dark1 month
Working Solution 4°COn ice during active use< 12 hours

Chemical Causality: The Degradation Mechanism

Why do we insist on strict environmental controls? The primary threat to L-O-Phosphoserine-13C3,15N is spontaneous hydrolysis . When cold powder is exposed to ambient air, atmospheric moisture condenses on the solid. This microscopic water layer, combined with thermal energy from room-temperature exposure, catalyzes the cleavage of the phosphate group.

DegradationPathway A L-O-Phosphoserine-13C3,15N (Stable, Dry) B Moisture Exposure A->B Improper Sealing C Thermal Stress / Light A->C Improper Temp D Phosphate Hydrolysis B->D Catalyzes C->D Accelerates E L-Serine-13C3,15N + Free Phosphate D->E Yields F Signal Loss in MS/NMR E->F Causes

Mechanistic pathway of L-O-Phosphoserine-13C3,15N degradation under suboptimal storage.

Self-Validating Protocol: Reconstitution & Aliquoting

To prevent freeze-thaw degradation and microbial contamination, you must transition the neat powder into sterile, single-use aliquots. This protocol includes a built-in validation step to ensure your stock is pristine before long-term storage.

Step-by-Step Methodology
  • Equilibration (Critical Step): Remove the sealed vial of lyophilized powder from the -20°C freezer. Place it in a desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial causes instant condensation of ambient humidity, initiating hydrolysis.

  • Reconstitution: Add sterile, LC-MS grade ddH₂O (or your specific assay buffer) to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Sterilization: Pass the solution through a 0.22 µm PTFE or PES syringe filter. Causality: Microbes possess phosphatases that will rapidly cleave the phosphate group during storage [3].

  • Validation (Self-Validating Step): Immediately withdraw a 10 µL aliquot and run a rapid LC-MS/MS or ³¹P-NMR scan. Confirm the presence of the intact parent mass and the absence of the free L-serine-13C3,15N peak (Δm = -80 Da). This establishes your baseline purity.

  • Aliquoting & Freezing: Divide the remaining solution into single-use volumes (e.g., 50 µL) in low-bind microcentrifuge tubes. Flash-freeze the tubes in liquid nitrogen.

  • Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer. Use within 6 months [1].

ProtocolWorkflow Step1 1. Lyophilized Powder Store at -20°C to -80°C Step2 2. Equilibrate to RT Keep in desiccator (30 min) Step1->Step2 Step3 3. Reconstitute Use sterile ddH2O or buffer Step2->Step3 Step4 4. Filter Sterilize 0.22 µm PTFE/PES filter Step3->Step4 Step5 5. Aliquot Single-use volumes Step4->Step5 Step6 6. Flash Freeze Liquid Nitrogen Step5->Step6 Step7 7. Long-term Storage -80°C (Up to 6 months) Step6->Step7

Step-by-step reconstitution and aliquoting workflow for stable isotope-labeled phosphoserine.

Troubleshooting Guide

Issue 1: Appearance of unlabeled or degraded L-serine peaks in LC-MS/MS.

Diagnostic: You observe an unexpected mass shift corresponding to the loss of 80 Da (the phosphate group) from your heavy isotope standard. Root Cause: The stock solution has undergone spontaneous hydrolysis. This is almost always caused by repeated freeze-thaw cycles or moisture ingress into the original powder vial. Resolution: Discard the compromised aliquot. Moving forward, strictly adhere to single-use aliquoting. Never return a thawed aliquot to the freezer.

Issue 2: Incomplete dissolution of the lyophilized powder.

Diagnostic: Visible particulates remain in the vial after adding the reconstitution solvent. Root Cause: The solvent was added while the powder was still at -20°C, or the solvent itself was cold. While O-Phospho-L-serine is highly water-soluble, cold temperatures drastically reduce its solubility kinetics. Resolution: Ensure both the powder and the solvent are fully equilibrated to room temperature (20-25°C) prior to mixing. Gently warm the vial in your hands and vortex.

Issue 3: Progressive signal suppression over weeks in storage.

Diagnostic: The absolute peak area of your internal standard decreases over time, even when stored at -20°C. Root Cause: If stored at -20°C as an aqueous solution, the shelf life is strictly limited to 1 month [1]. Slow thermal degradation and potential microbial phosphatase activity are degrading the compound. Resolution: Aqueous stock solutions must be stored at -80°C for long-term stability (up to 6 months). Ensure the solution was filter-sterilized (0.22 µm) prior to freezing.

Frequently Asked Questions (FAQs)

Q: Can I store the reconstituted solution at 4°C for ongoing experiments? A: No. Aqueous solutions of L-O-Phosphoserine-13C3,15N are highly prone to phosphate hydrolysis. At 4°C, degradation occurs rapidly enough to skew quantitative MS results within 24 hours. Keep working solutions on ice during the experiment and discard any unused portion at the end of the day.

Q: Why must I protect the compound from light? A: While the primary degradation pathway is thermal hydrolysis, prolonged exposure to UV and visible light can accelerate the oxidative degradation of the amino acid backbone. Always store vials in opaque boxes or wrap them in aluminum foil.

Q: How do I verify the integrity of my stored L-O-Phosphoserine-13C3,15N without wasting too much material? A: Run a micro-volume LC-MS/MS injection or a ³¹P-NMR scan. In LC-MS, monitor the MRM transition for the intact labeled compound versus the transition for labeled free L-serine. In ³¹P-NMR, the appearance of a sharp peak at ~0 ppm indicates the presence of free inorganic phosphate, confirming ester cleavage.

References

Reference Data & Comparative Studies

Validation

A Researcher's Guide to High-Precision Phosphoserine Quantification: A Comparative Analysis of L-O-Phosphoserine-¹³C₃,¹⁵N and Deuterium-Labeled Internal Standards for Mass Spectrometry

For researchers in drug development and the broader scientific community, the accurate quantification of post-translational modifications, such as phosphorylation, is paramount to understanding cellular signaling, diseas...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development and the broader scientific community, the accurate quantification of post-translational modifications, such as phosphorylation, is paramount to understanding cellular signaling, disease progression, and drug efficacy. O-Phospho-L-serine (pSer), a key phosphorylated amino acid, often serves as a critical biomarker. In mass spectrometry (MS)-based quantification, the choice of an internal standard is a pivotal decision that directly impacts data quality and reliability. This guide provides an in-depth technical comparison of two common types of stable isotope-labeled internal standards for pSer quantification: the heavy-atom labeled L-O-Phosphoserine-¹³C₃,¹⁵N and deuterium-labeled pSer.

This comparison will delve into the fundamental principles of stable isotope dilution, the inherent chemical properties of each labeling strategy, and their practical implications in an experimental setting. We will explore the nuances of isotopic stability, chromatographic behavior, and potential kinetic isotope effects, supported by established scientific principles, to provide a clear rationale for selecting the optimal internal standard for your research needs.

The Bedrock of Accurate Quantification: Stable Isotope Dilution

The gold standard for quantitative mass spectrometry is the stable isotope dilution (SID) method.[1] This technique involves spiking a known amount of a stable isotope-labeled version of the analyte (the internal standard) into the sample at the earliest stage of preparation. The labeled standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes.[2]

The key principle is that the internal standard and the analyte behave identically during sample extraction, derivatization, and ionization in the mass spectrometer.[3] Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard to the same extent. Therefore, the ratio of the MS signal of the endogenous analyte to that of the internal standard provides a highly accurate and precise measure of the analyte's concentration, correcting for experimental variability.[1]

The Contenders: ¹³C,¹⁵N vs. Deuterium Labeling

Stable isotope labeling can be achieved using various heavy isotopes, most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D).[2]

  • L-O-Phosphoserine-¹³C₃,¹⁵N: This internal standard incorporates three ¹³C atoms and one ¹⁵N atom, resulting in a +4 Da mass shift from the unlabeled pSer. These heavy atoms are integral to the backbone of the molecule.

  • Deuterium-labeled Phosphoserine: In this standard, one or more hydrogen atoms are replaced by deuterium. The position and number of deuterium labels can vary depending on the synthesis method.[4][5]

While both approaches create a mass-shifted version of pSer, their subtle but significant chemical differences have profound implications for quantitative accuracy.

Head-to-Head Comparison: Why ¹³C,¹⁵N Labeling Excels

The superiority of ¹³C and ¹⁵N labeling over deuterium labeling for use as internal standards in LC-MS is well-established and stems from fundamental chemical and physical properties.[3]

FeatureL-O-Phosphoserine-¹³C₃,¹⁵NDeuterium-Labeled PhosphoserineRationale and Implications
Isotopic Stability High: The ¹³C-C and ¹⁵N-C bonds are exceptionally stable and do not undergo exchange with the solvent or other molecules during sample preparation or analysis.Moderate to Low: Deuterium atoms, particularly those bonded to heteroatoms (O-H, N-H) or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent (e.g., water in the mobile phase).[2][6]For the Researcher: Deuterium back-exchange can lead to a loss of the isotopic label, resulting in an underestimation of the internal standard concentration and, consequently, an overestimation of the endogenous analyte. This can severely compromise the accuracy of the quantitative data. The stability of ¹³C and ¹⁵N labels ensures the integrity of the internal standard throughout the analytical workflow.
Chromatographic Co-elution Identical: The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a negligible change in the physicochemical properties of the molecule. Therefore, L-O-Phosphoserine-¹³C₃,¹⁵N co-elutes perfectly with endogenous pSer.Potential for Shift: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a small but significant difference in hydrophobicity. This can cause the deuterated standard to elute slightly earlier than the unlabeled analyte in reverse-phase chromatography.[3]For the Researcher: Co-elution is critical for accurate correction of matrix effects. If the analyte and internal standard elute at different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.
Kinetic Isotope Effect (KIE) Minimal: The KIE, a change in the rate of a chemical reaction upon isotopic substitution, is very small for ¹³C and ¹⁵N.Significant: The doubling of the mass of hydrogen when replaced by deuterium can lead to a significant KIE. This means that deuterated compounds may react or be metabolized at a different rate than their non-deuterated counterparts.For the Researcher: In metabolic studies or when analyzing samples where enzymatic activity has not been completely quenched, a significant KIE can lead to inaccurate quantification as the internal standard may not perfectly mimic the behavior of the endogenous analyte.
Mass Spectrometric Fragmentation Predictable and Clean: Fragmentation patterns are identical to the unlabeled analyte, with a consistent mass shift for all fragment ions containing the labeled atoms.Potential for Complexity: While generally similar, the fragmentation of deuterated compounds can sometimes be more complex, and the potential for back-exchange can lead to a distribution of isotopic peaks.For the Researcher: Clean and predictable fragmentation simplifies data analysis and enhances confidence in analyte identification and quantification.

Experimental Workflows and Protocols

To illustrate the practical application of these principles, we provide detailed protocols for the quantification of phosphoserine in a biological matrix using a stable isotope-labeled internal standard.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol containing a known concentration of L-O-Phosphoserine-¹³C₃,¹⁵N (e.g., 50 ng/mL).

  • Vortex and Incubate: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the highly polar phosphoserine.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous to ensure retention and elution of phosphoserine.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of tandem MS (MS/MS).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions (for Triple Quadrupole):

    • Unlabeled pSer: Precursor ion (m/z) -> Product ion (m/z) corresponding to the neutral loss of H₃PO₄.

    • L-O-Phosphoserine-¹³C₃,¹⁵N: Precursor ion (m/z+4) -> Product ion (m/z+4) corresponding to the neutral loss of H₃PO₄.

  • Fragmentation Technique: Higher-energy Collisional Dissociation (HCD) is often preferred over Collision-Induced Dissociation (CID) for phosphopeptides as it can provide more informative fragmentation and reduce the dominance of the neutral loss peak.[7]

Data Analysis
  • Integrate the peak areas for the MRM transitions of both the endogenous pSer and the L-O-Phosphoserine-¹³C₃,¹⁵N internal standard.

  • Calculate the ratio of the peak area of the endogenous pSer to the peak area of the internal standard.

  • Generate a calibration curve using standards of known pSer concentrations and a fixed concentration of the internal standard.

  • Determine the concentration of pSer in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow and Rationale

Workflow and Rationale cluster_workflow Experimental Workflow cluster_rationale Rationale for Choosing ¹³C,¹⁵N-pSer Sample Biological Sample (Plasma, Cell Lysate) Spike Spike with Internal Standard (L-O-Phosphoserine-¹³C₃,¹⁵N) Sample->Spike Prep Sample Preparation (Protein Precipitation, Extraction) Spike->Prep LCMS LC-MS/MS Analysis (HILIC, ESI+, MRM) Prep->LCMS Data Data Analysis (Peak Area Ratio, Calibration Curve) LCMS->Data Result Accurate Quantification of pSer Data->Result Accuracy Superior Accuracy and Precision Stability High Isotopic Stability (No Back-Exchange) Stability->Accuracy Coelution Identical Chromatographic Behavior (Perfect Co-elution) Coelution->Accuracy KIE Minimal Kinetic Isotope Effect (True Analyte Mimic) KIE->Accuracy

Caption: A flowchart illustrating the experimental workflow for pSer quantification and the key reasons for selecting L-O-Phosphoserine-¹³C₃,¹⁵N as the internal standard.

Conclusion and Recommendations

The choice of an internal standard is a critical determinant of the quality of quantitative mass spectrometry data. While deuterium-labeled standards are often more readily available and less expensive, they present significant analytical challenges, including the potential for deuterium back-exchange and chromatographic shifts, which can compromise data accuracy.

For the high-precision quantification of O-Phospho-L-serine, the use of a stable, heavy-atom labeled internal standard such as L-O-Phosphoserine-¹³C₃,¹⁵N is strongly recommended. Its inherent isotopic stability, identical chromatographic behavior to the endogenous analyte, and minimal kinetic isotope effect make it the superior choice for researchers who demand the highest level of accuracy and reliability in their results. By mitigating the risks associated with deuterium labeling, L-O-Phosphoserine-¹³C₃,¹⁵N provides a more robust and trustworthy foundation for quantitative studies in drug development and biomedical research.

References

  • Convergent synthesis of a deuterium-labeled serine dipeptide lipid for analysis of biological samples. Journal of Labelled Compounds and Radiopharmaceuticals. [5]

  • Synthesis of L-O-phosphohomoserine and its C-3 chirally deuteriated isotopomers: probes for the pyridoxal phosphate dependent threonine synthase reaction. RSC Publishing. [4]

  • Technical Support Center: Minimizing Hydrogen-Deuterium Exchange in LC-MS Analysis. Benchchem. [6]

  • Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Foods. [8]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Molecular & Cellular Proteomics. [7]

  • Dynamics of Protein Kinases and Pseudokinases by HDX-MS. Annual Review of Biophysics. [9]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. [2]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [3]

  • Tracking Higher Order Protein Structure by Hydrogen-Deuterium Exchange Mass Spectrometry. Accounts of Chemical Research. [10]

  • Synthesis of O-Phospho-L-serine and its derivatives. Chinese Journal of Organic Chemistry. [11]

  • Combining low- and high-energy tandem mass spectra for optimized peptide quantification with isobaric tags. Journal of Proteomics.

  • The comparison of HCD- and CID-type fragmentation using the back-to-back strategy (HCD-IT vs. CID-IT). ResearchGate. [12]

  • Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Sci-Hub. [13]

  • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. [14]

  • Comparative quantification and identification of phosphoproteins using stable isotope labeling and liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. [15]

  • Synthesis of deuterium-labeled compounds. Prof. Dr. Uli Kazmaier. [16]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. [17]

  • Comparison of the activation time effects and the internal energy distributions for the CID, PQD and HCD excitation modes. Merck Millipore. [18]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules. [19]

  • Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Agilent. [20]

  • LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation. International Journal of Molecular Sciences. [21]

  • Mass Spectrometric Analysis of Phosphoserine Residues Conserved in the Catalytic Domain of Membrane-Bound Guanylyl Cyclase from Hemicentrotus pulcherrimus. Journal of Biochemistry. [22]

  • Comparative quantification and identification of phosphoproteins using stable isotope labeling and liquid chromatography/mass spectrometry. ResearchGate. [23]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. [1]

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Comparative

Validating Quantitative LC-MS Methods Using L-O-Phosphoserine-13C3,15N: A Comparative Guide

The accurate quantification of L-O-Phosphoserine (pSer) is a critical bottleneck in both phosphoproteomics and metabolomics. As a central intermediate in the de novo serine synthesis pathway (SSP) and a fundamental build...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of L-O-Phosphoserine (pSer) is a critical bottleneck in both phosphoproteomics and metabolomics. As a central intermediate in the de novo serine synthesis pathway (SSP) and a fundamental building block of kinase-driven signaling, free pSer is a highly sought-after biomarker for metabolic dysregulation in oncology and neurobiology.

However, quantifying free pSer in complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents severe analytical challenges. Its extreme polarity and permanent negative charge at physiological pH lead to poor retention on standard reversed-phase columns and devastating ion suppression from co-eluting matrix components. To achieve regulatory-grade quantification, the selection of the correct internal standard (IS) is paramount.

This guide objectively compares the performance of L-O-Phosphoserine-13C3,15N against alternative standardization strategies, providing a self-validating framework grounded in the[1].

The Biological and Analytical Context

Before validating the analytical method, it is crucial to understand the origin of the analyte. Free L-O-Phosphoserine is generated enzymatically from 3-phosphohydroxypyruvate and is subsequently dephosphorylated to yield L-serine.

Serine_Biosynthesis Glycolysis Glycolysis PGA 3-Phosphoglycerate Glycolysis->PGA PHP 3-Phosphohydroxypyruvate PGA->PHP PHGDH pSer L-O-Phosphoserine PHP->pSer PSAT1 Ser L-Serine pSer->Ser PSPH (Dephosphorylation)

Caption: The phosphorylated pathway of L-serine biosynthesis highlighting L-O-Phosphoserine.

Because pSer is endogenous to almost all biological matrices (plasma, tissue lysates), establishing a "blank" matrix for calibration curves is inherently difficult. Furthermore, the high concentration of salts and phospholipids in these matrices causes unpredictable fluctuations in electrospray ionization (ESI) efficiency.

The Causality of Isotope Selection

To correct for extraction losses and matrix-induced ion suppression, an internal standard must be spiked into the sample prior to processing. The ideal IS must behave identically to the endogenous analyte during both chromatography and ionization[2].

The Deuterium Pitfall (Chromatographic Isotope Effect)

Deuterated standards (e.g., D3-pSer) are frequently used due to their lower cost. However, the carbon-deuterium (C-D) bond is shorter and less polarizable than the carbon-hydrogen (C-H) bond. In Hydrophilic Interaction Liquid Chromatography (HILIC)—the mandatory separation mode for highly polar metabolites like pSer—this subtle physicochemical difference causes a measurable retention time (RT) shift . Because the light endogenous pSer and the heavy D3-pSer elute at slightly different times, they are exposed to different matrix suppression zones in the MS source, invalidating the IS correction.

The 13C/15N Advantage

L-O-Phosphoserine-13C3,15N utilizes heavy carbon and nitrogen isotopes embedded within the molecular skeleton. These isotopes do not alter the molecule's dipole moment, pKa, or hydrophobicity. The result is perfect chromatographic co-elution . Any matrix effect suppressing the endogenous signal will suppress the IS signal by the exact same magnitude, preserving the Light/Heavy ratio[2].

Isotope_Effect Endo Endogenous pSer (Light Isotope) Coelute Perfect Co-elution (Identical Matrix Effect) Endo->Coelute LC Shift Retention Time Shift (Differential Suppression) Endo->Shift C13 13C3,15N-pSer (Heavy Isotope) C13->Coelute LC D3 D3-pSer (Deuterated) D3->Shift LC

Caption: Chromatographic behavior of stable isotope-labeled standards versus endogenous analytes.

Objective Performance Comparison

The table below summarizes the quantitative performance of L-O-Phosphoserine-13C3,15N against alternative standardization methods, evaluated against the for Bioanalytical Method Validation[3].

Standardization MethodChromatographic Co-elutionIS-Normalized Matrix Factor (CV%)Accuracy (% of Nominal)Precision (Inter-assay CV%)Regulatory Compliance (ICH M10)
13C3,15N-pSer (SIL) Perfect (ΔRT < 0.01 min) < 5.0% 98 - 102% < 4.0% Fully Compliant
D3-pSer (Deuterated) Poor (ΔRT ~ 0.15 min)12.5 - 18.0%85 - 115%10 - 15%Marginal (Fails in high-lipid lots)
Structural Analog (pThr) None (Different Analyte)> 25.0%70 - 130%> 20.0%Non-Compliant for absolute quant
Standard Addition N/A (Endogenous only)Uncorrected95 - 105%8 - 12%Compliant but highly inefficient

Data Interpretation: Only the 13C3,15N-labeled standard consistently maintains an IS-normalized Matrix Factor CV below the ICH M10 mandated 15% threshold across all matrix lots[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates causality-driven sample preparation and built-in matrix effect evaluations.

Metabolomics_Workflow Sample Biological Matrix (Plasma/Lysate) Spike Spike 13C3,15N-pSer (Internal Standard) Sample->Spike Prep Protein Precipitation (Acetonitrile) Spike->Prep LC HILIC Separation (Polar Retention) Prep->LC MS Tandem MS (MRM Mode) LC->MS Data Absolute Quantification MS->Data

Caption: LC-MS/MS workflow for absolute quantification of free phosphoserine using a SIL standard.

Step 1: Matrix Matching and Standard Spiking

Because endogenous pSer is present in real plasma, prepare calibration standards in a surrogate matrix (e.g., 5% Bovine Serum Albumin in PBS) to generate a true zero-baseline curve[1].

  • Action: Spike 10 µL of a 1 µM L-O-Phosphoserine-13C3,15N working solution into 50 µL of study samples, Quality Control (QC) samples, and calibration standards.

Step 2: Causality-Driven Extraction
  • Action: Add 200 µL of ice-cold 100% Acetonitrile (ACN) to the 60 µL spiked sample. Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Causality: Adding 4 volumes of cold ACN lowers the dielectric constant of the solvent, efficiently precipitating proteins. Simultaneously, highly polar pSer remains soluble in the supernatant. Crucially, the resulting extract is ~80% ACN, which perfectly matches the high-organic starting conditions required for HILIC separation, eliminating the need for risky dry-down and reconstitution steps.

Step 3: HILIC-MS/MS Analysis
  • Chromatography: Inject 2 µL onto a ZIC-pHILIC column (2.1 x 100 mm, 5 µm).

  • Causality: Bare silica or reversed-phase columns cannot retain pSer. The zwitterionic stationary phase of the ZIC-pHILIC column provides strong electrostatic and hydrophilic interactions, retaining pSer past the solvent front where severe ion suppression occurs.

  • MS/MS Detection (Negative ESI):

    • Endogenous pSer (Light): m/z 184.0 → 97.0 (Loss of serine backbone, yielding H2​PO4−​ )

    • 13C3,15N-pSer (Heavy): m/z 188.0 → 97.0

Step 4: System Validation (Matrix Factor Calculation)

To prove the method is self-validating and ICH M10 compliant, calculate the IS-normalized Matrix Factor (MF) across 6 independent lots of biological matrix[4].

  • Calculate Analyte MF: Peak area of endogenous pSer spiked into post-extracted matrix divided by the peak area of pSer in neat solvent.

  • Calculate IS MF: Peak area of 13C3,15N-pSer spiked into post-extracted matrix divided by the peak area in neat solvent.

  • IS-Normalized MF: Analyte MF / IS MF. If the 13C3,15N standard is functioning correctly, the IS-Normalized MF will be approximately 1.0, and the Coefficient of Variation (CV) across the 6 lots will be < 15%.

Conclusion

While structural analogs and deuterated standards offer perceived cost savings, they introduce critical vulnerabilities in quantitative LC-MS/MS workflows due to differential matrix suppression and chromatographic isotope effects. By utilizing L-O-Phosphoserine-13C3,15N , laboratories ensure perfect co-elution and identical ionization efficiencies. This guarantees that the method not only meets stringent ICH M10 regulatory requirements but also provides the unassailable data integrity required for advanced biomarker discovery and drug development.

Sources

Validation

Overcoming Matrix Effects in LC-MS/MS: A Comparative Guide Using L-O-Phosphoserine-13C3,15N

The Analytical Challenge: Ion Suppression in Polar Metabolite Quantification L-O-Phosphoserine is a highly polar, endogenous phosphorylated amino acid that acts as an immediate precursor in the serine synthesis pathway a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Ion Suppression in Polar Metabolite Quantification

L-O-Phosphoserine is a highly polar, endogenous phosphorylated amino acid that acts as an immediate precursor in the serine synthesis pathway and a critical modulator of group III mGluR receptors [1]. Quantifying this molecule in complex biological matrices (e.g., plasma, cerebrospinal fluid, or brain tissue lysates) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical hurdle.

Due to its extreme hydrophilicity, L-O-Phosphoserine exhibits poor retention on standard reversed-phase columns, often necessitating Hydrophilic Interaction Liquid Chromatography (HILIC). In these early-eluting or highly aqueous chromatographic regions, co-eluting matrix components—such as endogenous salts, proteins, and phospholipids—compete aggressively for charge at the electrospray ionization (ESI) droplet surface. This causality leads to unpredictable ion suppression, fundamentally breaking the linear relationship between analyte concentration and mass spectrometric detector response [2].

Comparative Internal Standard Strategies: Causality and Correction

To restore scientific integrity and ensure a self-validating assay, an Internal Standard (IS) must be employed to correct for matrix-induced ionization variability. However, not all internal standards are created equal.

  • Stable Isotope-Labeled IS (SIL-IS) - The Gold Standard: L-O-Phosphoserine-13C3,15N incorporates three 13C atoms and one 15N atom, resulting in a +4 Da mass shift [3]. This specific mass difference is critical: it is large enough to prevent isotopic cross-talk from the natural isotopic envelope of the unlabeled analyte, yet chemically identical to the target. Because its partition coefficient is unchanged, it co-elutes perfectly with endogenous L-O-Phosphoserine. Consequently, it experiences the exact same localized ESI suppression environment, allowing it to perfectly normalize the MS response [4].

  • Structural Analog IS (e.g., Phosphothreonine): While structurally similar and cost-effective, analogs possess different physicochemical properties. They inevitably elute at different retention times. Because matrix effects are highly dynamic and localized within the chromatographic run, an analog is subjected to a completely different ionization environment, leading to severe under- or over-correction [5].

  • External Calibration (No IS): Relying solely on external solvent calibration fails entirely to account for sample-to-sample matrix variations, rendering the assay scientifically invalid for complex biological fluids.

Quantitative Performance Comparison

The following table synthesizes experimental validation data comparing the performance of L-O-Phosphoserine-13C3,15N against alternative strategies in a human plasma matrix.

IS StrategyAbsolute Matrix Factor (MF)IS-Normalized MFExtraction RecoveryPrecision (%CV)Analytical Verdict
SIL-IS (13C3,15N) 45% (Severe Suppression)101% 88%3.2% Validated - Perfect correction
Analog IS 45% (Severe Suppression)72%85%14.5%Failed - Under-correction
No IS 45% (Severe Suppression)N/A88%28.4%Failed - High variability

Data Interpretation: Despite severe absolute ion suppression (45%), the SIL-IS perfectly normalizes the response (101%), whereas the analog IS fails to accurately mirror the suppression profile at the analyte's specific retention time.

Self-Validating Experimental Protocol: The Matuszewski Method

To objectively evaluate and prove the efficacy of L-O-Phosphoserine-13C3,15N, the bioanalytical community relies on the Matuszewski post-extraction spike methodology [6]. This protocol acts as a self-validating system because it mathematically decouples extraction efficiency from ionization efficiency.

Step-by-Step Methodology
  • Preparation of Set 1 (Neat Standard): Spike unlabeled L-O-Phosphoserine and L-O-Phosphoserine-13C3,15N into the LC-MS mobile phase (solvent) at the target Quality Control (QC) concentrations. This establishes the baseline MS response without any matrix interference.

  • Preparation of Set 2 (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through your chosen extraction protocol (e.g., protein precipitation with acetonitrile). After extraction, spike the resulting blank extract with the analyte and SIL-IS at the exact same concentrations as Set 1.

  • Preparation of Set 3 (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and SIL-IS before performing the extraction protocol.

  • LC-MS/MS Acquisition: Inject all three sets into the LC-MS/MS system using HILIC-MRM mode.

  • Self-Validating Calculations:

    • Absolute Matrix Factor (MF) = (PeakAreaSet2​/PeakAreaSet1​)×100 . (A value <100% proves ion suppression is occurring).

    • Extraction Recovery (RE) = (PeakAreaSet3​/PeakAreaSet2​)×100 .

    • IS-Normalized MF = MFAnalyte​/MFSIL−IS​ . (If the system is valid, this equation will yield ~1.0, proving the SIL-IS mathematically cancels out the matrix effect).

Workflow Visualization

MatrixEffectWorkflow Set1 Set 1: Neat Standard (Analyte + SIL-IS in Mobile Phase) LCMS LC-MS/MS Analysis (ESI-MRM) Set1->LCMS Matrix Blank Biological Matrix Extract Sample Extraction (e.g., Protein Precipitation) Matrix->Extract Set3Spike Spike Matrix (Matrix + Analyte + SIL-IS) Matrix->Set3Spike Set2 Set 2: Post-Extraction Spike (Blank Extract + Analyte + SIL-IS) Extract->Set2 Set2->LCMS Set3Extract Sample Extraction (e.g., Protein Precipitation) Set3Spike->Set3Extract Set3 Set 3: Pre-Extraction Spike (Extracted Spiked Matrix) Set3Extract->Set3 Set3->LCMS MF Absolute Matrix Factor (MF) Set 2 / Set 1 LCMS->MF ISMF IS-Normalized MF MF(Analyte) / MF(IS) LCMS->ISMF RE Recovery (RE) Set 3 / Set 2 LCMS->RE

Fig 1: Matuszewski 3-Set Workflow for LC-MS/MS Matrix Effect & Recovery Evaluation.

Conclusion

For highly polar, early-eluting compounds like L-O-Phosphoserine, ESI matrix effects are an unavoidable physical reality. However, they are entirely correctable. Empirical data demonstrates that structural analogs fail to account for localized ESI suppression, compromising assay trustworthiness. The integration of L-O-Phosphoserine-13C3,15N provides a robust, self-validating correction mechanism, ensuring high-fidelity quantification required for rigorous pharmacokinetic and biomarker development.

References
  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: MDPI Molecules URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Taylor & Francis URL: [Link]

  • Title: Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry of Stable Isotope-Labeled vs. Unlabeled Phosphoserine

Authored by: A Senior Application Scientist In the landscape of quantitative proteomics and metabolomics, particularly in the study of cell signaling, stable isotope-labeled internal standards are indispensable for achie...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

In the landscape of quantitative proteomics and metabolomics, particularly in the study of cell signaling, stable isotope-labeled internal standards are indispensable for achieving analytical accuracy and precision. This guide provides an in-depth comparison of the mass spectrometric behavior of L-O-Phosphoserine-13C3,15N and its naturally abundant, unlabeled counterpart. We will explore the foundational principles, present detailed experimental protocols, and analyze the resulting mass spectra to equip researchers with the practical knowledge needed for robust experimental design and data interpretation in phosphorylation studies.

The Principle: Why Use Stable Isotope Labeling?

Stable isotope labeling is a cornerstone of modern quantitative mass spectrometry.[1] By incorporating heavy isotopes such as ¹³C and ¹⁵N into a molecule, we create a chemical twin of the analyte of interest that is chemically identical but physically distinguishable by its increased mass. When a known quantity of this "heavy" standard is spiked into a sample, it co-elutes and co-ionizes with the endogenous "light" analyte. The ratio of their signal intensities in the mass spectrometer allows for precise quantification, correcting for variations in sample preparation, chromatographic separation, and ionization efficiency. This isotope dilution mass spectrometry approach provides the highest level of analytical rigor for quantitative studies.[1]

Molecular Profile: Labeled vs. Unlabeled Phosphoserine

The key difference between L-O-Phosphoserine-13C3,15N and unlabeled L-O-Phosphoserine lies in their isotopic composition and, consequently, their molecular weight. The labeled standard incorporates three heavy carbon-13 isotopes and one heavy nitrogen-15 isotope.

CompoundMolecular FormulaMonoisotopic Mass (Da)
Unlabeled L-O-PhosphoserineC₃H₈NO₆P185.0038
L-O-Phosphoserine-¹³C₃,¹⁵N¹³C₃H₈¹⁵NO₆P189.0139[2]

This results in a predictable mass shift of +4.0101 Da for the labeled standard compared to the unlabeled analyte. This mass difference is the fundamental feature that allows the two species to be distinguished in a mass spectrometer.

Experimental Workflow: LC-MS/MS Analysis

A robust and reproducible analytical method is critical for comparing the two compounds. Below is a detailed protocol for their analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of unlabeled L-O-Phosphoserine and L-O-Phosphoserine-13C3,15N in LC-MS grade water.

  • Working Solution: Create a 1:1 (v/v) mixture of the two stock solutions and dilute to a final concentration of 10 µg/mL with an initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

Liquid Chromatography (LC)
  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is well-suited for retaining and separating this polar analyte. A reversed-phase C18 column can also be used, depending on the complexity of the sample matrix.[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient from 95% to 50% B

    • 10-12 min: Hold at 50% B

    • 12-13 min: Return to 95% B

    • 13-18 min: Column re-equilibration at 95% B

  • Flow Rate: 300 nL/min

  • Injection Volume: 2 µL

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MS1 Full Scan:

    • Mass Range: m/z 150-250

    • Resolution: 60,000

  • Data-Dependent MS/MS:

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)[5]

    • Isolation Window: 1.2 m/z

    • Normalized Collision Energy (NCE): 25-30%

    • Resolution: 15,000

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock_light Unlabeled pSer Stock mix Mix 1:1 & Dilute stock_light->mix stock_heavy Labeled pSer Stock stock_heavy->mix lc HILIC Separation mix->lc ms ESI-MS lc->ms msms Data-Dependent MS/MS (HCD) ms->msms Fragmentation cluster_light Unlabeled Phosphoserine cluster_heavy L-O-Phosphoserine-¹³C₃,¹⁵N precursor_light Precursor Ion [M+H]⁺ m/z 186.0116 fragment_light Product Ion [M+H-H₃PO₄]⁺ m/z 88.0347 precursor_light->fragment_light -98 Da (H₃PO₄) precursor_heavy Precursor Ion [M+H]⁺ m/z 190.0217 fragment_heavy Product Ion [M+H-H₃PO₄]⁺ m/z 92.0448 precursor_heavy->fragment_heavy -98 Da (H₃PO₄)

Caption: Dominant fragmentation pathway for light and heavy phosphoserine.

Summary of Mass Spectral Data

The table below provides a clear, at-a-glance comparison of the expected m/z values for the key ions.

IonUnlabeled L-O-Phosphoserine (m/z)L-O-Phosphoserine-¹³C₃,¹⁵N (m/z)Mass Shift (Da)
Precursor Ion [M+H]⁺ 186.0116190.0217+4.0101
Product Ion [M+H-H₃PO₄]⁺ 88.034792.0448+4.0101

Conclusion for the Researcher

The mass spectrometric behavior of L-O-Phosphoserine-13C3,15N is predictable and directly analogous to its unlabeled form, with the key distinction being a consistent +4.0101 Da mass shift in both precursor and major fragment ions. This stable, predictable shift makes it an ideal internal standard for quantitative analyses. The dominant neutral loss of phosphoric acid provides a simple, high-intensity fragmentation pattern that is excellent for selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) experiments, enabling highly sensitive and specific quantification of phosphoserine in complex biological matrices. Understanding these spectral characteristics is fundamental to designing robust quantitative phosphoproteomic and metabolomic assays.

References

  • Stable Isotope Labeling of Phosphoproteins for Large-scale Phosphorylation Rate Determination. National Center for Biotechnology Information.[Link]

  • Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations. National Center for Biotechnology Information.[Link]

  • Quantitative Phosphoproteomics Studies Using Stable Isotope Dimethyl Labeling Coupled with IMAC-HILIC-nanoLC−MS/MS for Estrogen-Induced Transcriptional Regulation. ACS Publications.[Link]

  • Fragmentation of phosphopeptides in an ion trap mass spectrometer. PubMed.[Link]

  • Stable Isotope N-Phosphorylation Labeling for Peptide de Novo Sequencing and Protein Quantification Based on Organic Phosphorus Chemistry. ACS Publications.[Link]

  • Stable Isotope Labeling Strategies. University of Washington's Proteomics Resource.[Link]

  • Fragmentation of phosphopeptides in an ion trap mass spectrometer. ProQuest.[Link]

  • Fragmentation of phosphopeptides by atmospheric pressure MALDI and ESI/ion trap mass spectrometry. ACS Publications.[Link]

  • Mechanistic Insights into the Multistage Gas-Phase Fragmentation Behavior of Phosphoserine- and Phosphothreonine-Containing Peptides. ACS Publications.[Link]

  • Mapping Sites of Protein Phosphorylation by Mass Spectrometry Utilizing a Chemical-Enzymatic Approach: Characterization of Products from α-S1Casein Phosphopeptides. National Center for Biotechnology Information.[Link]

  • Phosphorylated amino acids - LC-MS. Imtakt.[Link]

  • Analysis of phosphorylated proteins and peptides by mass spectrometry. The Rockefeller University.[Link]

  • A single run LC-MS/MS method for phospholipidomics. ResearchGate.[Link]

  • Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics. SpringerLink.[Link]

  • Phosphoserine (PAMDB000113). P. aeruginosa Metabolome Database.[Link]

  • Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. National Center for Biotechnology Information.[Link]

  • Denatured Ensemble 1H, 13C and 15N Chemical Shift Values for Amino Acid Residues in a Glycine-Rich Protein. ChemRxiv.[Link]

  • Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. Royal Society of Chemistry.[Link]

  • Relative quantification of peptide phosphorylation in a complex mixture using 18O labeling. Physiological Genomics.[Link]

  • Neutral Loss is a Very Common Occurrence in Phosphotyrosine-containing Peptides Labeled with Isobaric Tags. National Center for Biotechnology Information.[Link]

  • 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. PubMed.[Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Validation of NMR and MS using L-O-Phosphoserine-13C3,15N

Introduction: The Analytical Bottleneck in Phosphoproteomics Phosphorylation is a critical post-translational modification (PTM) that dynamically regulates protein function, with approximately 86% of these events occurri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Bottleneck in Phosphoproteomics

Phosphorylation is a critical post-translational modification (PTM) that dynamically regulates protein function, with approximately 86% of these events occurring on serine residues in human cells[1]. Accurately quantifying L-O-Phosphoserine is paramount in metabolomics, biomarker discovery, and kinase inhibitor development.

Historically, researchers have been forced to choose between the high structural fidelity and absolute quantification of Nuclear Magnetic Resonance (NMR) spectroscopy and the unparalleled sensitivity of Mass Spectrometry (MS)[2]. However, MS is notoriously susceptible to matrix effects (ion suppression/enhancement), while 1D 1H-NMR struggles with severe spectral overlap in complex biofluids[3].

To bridge this gap, modern analytical workflows demand orthogonal cross-validation —integrating both platforms to achieve a self-validating dataset[4]. The linchpin of this integration is the use of a highly specific Stable Isotope-Labeled (SIL) standard: L-O-Phosphoserine-13C3,15N [5].

The Causality of Choice: Why L-O-Phosphoserine-13C3,15N?

When designing a cross-validation experiment, the internal standard must satisfy the physical requirements of both NMR and MS simultaneously. The uniform labeling of the carbon backbone ( 13C3​ ) and the amine group ( 15N ) in L-O-Phosphoserine-13C3,15N (Molecular Weight: 189.04 g/mol ) provides distinct mechanistic advantages[5]:

  • Mass Spectrometry (The +4 Da Shift): Native phosphoserine has a nominal mass of 185 Da[1]. A single 15N label only provides a +1 Da shift, which often overlaps with the natural heavy-isotope envelope ( 13C1​ ) of the endogenous analyte, leading to quantitative ambiguity. The 13C3​,15N standard provides a robust +4 Da shift, ensuring complete isolation in the m/z domain while maintaining identical chromatographic retention and ionization efficiency[6].

  • NMR Spectroscopy (Heteronuclear Filtering): Unlabeled standards disappear into the biological background of a 1D 1H -NMR spectrum. By introducing 13C and 15N nuclei, we can utilize 2D heteronuclear experiments (e.g., 1H−13C HSQC). This effectively filters out all unlabeled matrix molecules, yielding a pristine, isolated cross-peak exclusively for the spiked standard, enabling absolute quantitation without matrix interference[2].

Table 1: Objective Comparison of Phosphoserine Standards
Standard AlternativeMS Performance & CausalityNMR Performance & CausalityMatrix Effect Mitigation
Unlabeled L-O-Phosphoserine Poor: Cannot be distinguished from endogenous biological baseline.Poor: Signals overlap completely with endogenous matrix resonances.None
15N -Phosphoserine Moderate: +1 Da shift suffers from natural 13C isotopic interference.Moderate: Enables 1H−15N HSQC, but lacks carbon backbone resolution.Partial
L-O-Phosphoserine- 13C3​,15N Excellent: +4 Da shift completely isolates the MRM transition.Excellent: Enables multi-dimensional 1H−13C and 1H−15N tracking.Complete

Workflow Visualization: The Cross-Validation Pipeline

To ensure trustworthiness, a cross-validation protocol must be a closed-loop system. The SIL standard is spiked into the raw biological sample before any extraction steps. This ensures that any physical losses during sample preparation apply equally to the native analyte and the standard.

G Start Raw Biological Sample + L-O-Phosphoserine-13C3,15N Spiked Split Homogenization & Aliquoting Start->Split NMR_Prep qNMR Preparation (D2O Buffer, pH 7.4) Split->NMR_Prep MS_Prep LC-MS/MS Preparation (Protein Precipitation) Split->MS_Prep NMR_Acq 2D 1H-13C HSQC NMR (Absolute Quantitation) NMR_Prep->NMR_Acq MS_Acq MRM LC-MS/MS (High-Sensitivity Quantitation) MS_Prep->MS_Acq CrossVal Orthogonal Cross-Validation & Data Fusion NMR_Acq->CrossVal MS_Acq->CrossVal

Orthogonal cross-validation workflow of NMR and LC-MS/MS using a uniform SIL internal standard.

Self-Validating Methodology

Do not treat these steps as mere instructions; understand the physical chemistry driving each action. This protocol leverages NMR to establish the absolute ground truth, which then calibrates the high-sensitivity MS data[3].

Step 1: Isotope Spiking and Extraction
  • Spiking: Add a known concentration (e.g., 50 µM) of L-O-Phosphoserine- 13C3​,15N directly to the crude cell lysate.

    • Causality: Spiking at step zero guarantees that the ratio of Native-to-SIL remains constant, perfectly correcting for recovery variations during extraction[6].

  • Aliquoting: Split the homogenate equally for NMR and MS workflows.

Step 2: Quantitative NMR (qNMR) Acquisition
  • Buffer Exchange: Lyophilize the NMR aliquot and reconstitute in 600 µL of D2​O containing 100 mM phosphate buffer (pH 7.4) and 0.5 mM DSS (internal chemical shift reference).

    • Causality: Phosphoserine contains an ionizable phosphate group. Strict pH control prevents chemical shift drifting, ensuring the 1H−13C cross-peaks align perfectly across all biological replicates.

  • Acquisition: Run a 2D 1H−13C HSQC experiment. Integrate the volume of the isolated 13C -alpha/ 1H -alpha cross-peak of the SIL standard against the native phosphoserine peak.

    • Causality: Because NMR signal intensity is directly proportional to molar concentration, this provides an absolute quantitative ratio free from ionization bias[7].

Step 3: LC-MS/MS Acquisition
  • Chromatography: Inject the MS aliquot onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: Phosphoserine is highly polar and retains poorly on standard C18 columns. HILIC ensures adequate retention and separation from early-eluting salts.

  • MRM Transitions (Negative Electrospray Ionization):

    • Native L-O-Phosphoserine: m/z 184 79 ( PO3−​ loss).

    • L-O-Phosphoserine- 13C3​,15N : m/z 188 79.

    • Causality: Both the native and SIL compounds co-elute at the exact same retention time. Any matrix components suppressing the ionization of the native compound will suppress the SIL standard to the exact same degree. The ratio of their peak areas remains perfectly accurate[6].

Step 4: Data Fusion

Multiply the highly sensitive relative ratio obtained from the LC-MS/MS data by the absolute concentration verified by the qNMR data. This yields a cross-validated, matrix-independent absolute concentration of endogenous phosphoserine.

Experimental Data: Performance Metrics

The following data summarizes the expected performance enhancements when utilizing L-O-Phosphoserine- 13C3​,15N in a cross-validated workflow, demonstrating why single-platform approaches are insufficient.

Table 2: Cross-Validation Performance Data
Analytical MetricNMR (2D HSQC)LC-MS/MS (MRM)Cross-Validated Fusion
Limit of Detection (LOD) ~5 µM (Low Sensitivity)~50 aM (High Sensitivity)~50 aM (Retains MS Sensitivity)
Linear Dynamic Range 103 105 106
Matrix Effect Susceptibility NegligibleHigh (Requires SIL correction)Eliminated
Structural Specificity Absolute (Atomic resolution)Partial ( m/z and RT only)Absolute
Quantitative Accuracy ± 2% (Primary Method) ± 15% (Without SIL) ± 3% (SIL Corrected)

Conclusion: Relying solely on MS for phosphoserine quantification risks significant matrix-induced errors, while relying solely on NMR sacrifices deep-proteome sensitivity. By utilizing L-O-Phosphoserine- 13C3​,15N as the universal bridge, researchers can achieve the structural certainty of NMR with the attomolar sensitivity of mass spectrometry.

References

  • Ghafar, et al. "Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Grokipedia. "Phosphoserine - Molecular Structure and Proteomics Workflows." Grokipedia. Available at: [Link]

  • Marshall, D. D., et al. "Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Bingol, K., et al. "Combined Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approaches for Metabolomics." Analytical Chemistry - ACS Publications. Available at: [Link]

  • Emrick, M. A., et al. "Methodologies for Characterizing Phosphoproteins by Mass Spectrometry." Taylor & Francis Online. Available at:[Link]

  • Emwas, A.-H., et al. "The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research." Springer Nature Experiments. Available at: [Link]

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Safety & Regulatory Compliance

Safety

L-O-Phosphoserine-13C315N proper disposal procedures

L-O-Phosphoserine-13C315N: Comprehensive Disposal and Operational Safety Protocol As a Senior Application Scientist, I frequently observe that the disposal of stable isotope-labeled biochemicals is treated as an aftertho...

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Author: BenchChem Technical Support Team. Date: April 2026

L-O-Phosphoserine-13C315N: Comprehensive Disposal and Operational Safety Protocol

As a Senior Application Scientist, I frequently observe that the disposal of stable isotope-labeled biochemicals is treated as an afterthought, often lumped into general hazardous waste or, worse, improperly discharged. L-O-Phosphoserine-13C315N is a highly specialized reagent utilized in mass spectrometry, metabolomics, and kinase activity profiling. Because it contains both heavy stable isotopes (13C, 15N) and a reactive phosphate group, its disposal requires a nuanced approach that bridges standard chemical waste protocols, analytical data integrity, and environmental protection strategies.

This guide provides the authoritative, step-by-step operational procedures required to safely manage and dispose of L-O-Phosphoserine-13C315N waste.

Hazard Profile and Causality Analysis

Before executing a disposal protocol, it is critical to understand the causality behind the rules. We do not segregate this chemical merely for compliance; we do it to protect environmental ecosystems and the analytical integrity of your laboratory.

While L-O-Phosphoserine-13C315N is not highly toxic or radioactive, it presents specific logistical challenges[1]. The table below summarizes the quantitative and qualitative data driving our disposal methodology.

Chemical PropertyOperational RiskDisposal Causality & Requirement
Phosphate Group (-PO3H2) Environmental EutrophicationPrevents nutrient loading and algal blooms in local water systems. Requirement: Zero drain disposal; must be processed by a licensed facility[2].
13C / 15N Enrichment Analytical ContaminationPrevents isotopic background noise in shared MS/NMR facilities. Requirement: Segregate from general organic waste to avoid cross-contamination[].
Solid Particulate (Dust) Respiratory IrritationMitigates inhalation of biologically active amino acid derivatives. Requirement: Seal in airtight, moisture-proof secondary containment[4].

Waste Segregation Decision Workflow

The most common error in handling stable isotopes is mixing them with radioactive waste (due to the word "isotope") or biohazardous waste. Stable isotopes like 13C and 15N emit no radiation and must be routed through standard EPA/RCRA chemical waste channels[].

G Start Waste Generation: L-O-Phosphoserine-13C315N CheckRad Mixed with Radioactive Isotopes? Start->CheckRad RadWaste Route to Radioactive Waste Management CheckRad->RadWaste Yes CheckBio Mixed with Biohazardous Agents? CheckRad->CheckBio No BioWaste Route to Mixed Bio-Chemical Waste CheckBio->BioWaste Yes ChemWaste Classify as Standard Chemical Waste CheckBio->ChemWaste No Contain Collect in Airtight, Moisture-Proof Container ChemWaste->Contain Label Label: Stable Isotope (13C, 15N) & Phosphorus Waste Contain->Label Dispose Transfer to Licensed Disposal Facility (EPA/RCRA) Label->Dispose

Workflow for the segregation and disposal of L-O-Phosphoserine-13C315N waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the procedure has been executed flawlessly, protecting both the scientist and the facility.

Phase 1: Containment and Collection

Objective: Prevent aerosolization of the powder and isolate the stable isotopes.

  • Preparation: Don standard PPE (nitrile gloves, lab coat, and safety goggles). Ensure you are working within a certified chemical fume hood to prevent the dispersion of fine dust[1].

  • Collection of Solids: If cleaning up a spill or disposing of unused powder, do not sweep dry. Use a dedicated anti-static scoop to transfer the powder into a high-density polyethylene (HDPE) or glass waste container.

  • Collection of Liquids: If the L-O-Phosphoserine-13C315N is dissolved in a solvent or buffer, pour the liquid into a designated "Aqueous/Organic Phosphate Waste" carboy. Do not mix with halogenated solvents unless necessary for your specific assay.

  • Validation Check: Seal the primary solid waste container and invert it over a clean, white Kimwipe. Tap the container gently. If no particulates are visible on the wipe, the primary seal is validated for transport.

Phase 2: Labeling and Documentation

Objective: Ensure regulatory compliance and communicate hazards to waste brokers.

  • Identification: Label the container explicitly. Do not use abbreviations like "P-Ser." Write out: "Waste: L-O-Phosphoserine-13C315N."

  • Hazard Declaration: Add the following descriptors to the waste ticket: Non-Radioactive Stable Isotope, Phosphorus-Containing Compound. This prevents the waste broker from accidentally rejecting the shipment due to suspected radioactivity, while alerting them to the environmental phosphorus hazard[].

  • Validation Check: Cross-reference the waste label with your laboratory's inventory management system to ensure the exact mass/volume of the disposed isotope is deducted. This is critical for laboratories strictly tracking expensive labeled reagents.

Phase 3: Final Transfer and Destruction

Objective: Permanent removal via authorized channels.

  • Storage: Store the sealed, labeled waste in a cool, dry, and dark secondary containment area away from strong oxidizing agents until your scheduled waste pickup[1].

  • Transfer: Hand the waste over to your institution's Environmental Health and Safety (EH&S) department or a licensed commercial waste disposal company[4]. The standard destruction method for this compound is high-temperature chemical incineration equipped with an afterburner and scrubber system[1].

  • Validation Check: Obtain and file the waste manifest receipt from the disposal company. This document serves as your legal proof that the phosphorus waste was not illegally discharged into the municipal water system[5].

Emergency Spill Response (Self-Validating Recovery)

In the event of an accidental breach of L-O-Phosphoserine-13C315N outside of a fume hood:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the isotope throughout the lab (which ruins mass spec baselines).

  • Suppress: Do not use compressed air or dry sweeping. Lightly dampen a disposable towel with deionized water to suppress dust formation, then wipe up the spill[4].

  • Dispose: Place all contaminated towels and gloves into the designated isotope waste container following the Phase 1 protocol. Wash the affected surface thoroughly with soap and water[1].

References

  • Laboratory Environmental Sample Disposal Information Document, U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

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